Technical Documentation Center

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol
  • CAS: 1267957-03-8

Core Science & Biosynthesis

Foundational

What is the chemical structure and exact mass of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol?

Title: Comprehensive Technical Guide on 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol: Structural Analysis, Exact Mass, and Synthetic Utility Target Audience: Researchers, synthetic chemists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide on 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol: Structural Analysis, Exact Mass, and Synthetic Utility

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of bioisosteres and rigidifying functional groups is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) represents a highly specialized, functionally dense building block. Featuring a quaternary stereocenter, a thiophene bioisostere, a sterically demanding cyclopropyl ring, and a 1,2-amino alcohol pharmacophore, this compound serves as an advanced intermediate in the synthesis of novel central nervous system (CNS) agents and targeted enzyme inhibitors.

This whitepaper provides a rigorous examination of the compound’s physicochemical properties, exact mass determination, structural rationale, and a self-validating synthetic protocol designed for high-yield, regioselective preparation.

Physicochemical Profiling & Exact Mass Determination

Accurate mass determination is critical for the validation of synthetic intermediates via high-resolution mass spectrometry (HRMS). The target compound possesses the empirical formula C9H13NOS .

To calculate the exact monoisotopic mass, we sum the exact masses of the most abundant isotopes for each element:

  • Carbon (C): 9 × 12.000000 = 108.000000 Da

  • Hydrogen (H): 13 × 1.007825 = 13.101725 Da

  • Nitrogen (N): 1 × 14.003074 = 14.003074 Da

  • Oxygen (O): 1 × 15.994915 = 15.994915 Da

  • Sulfur (S): 1 × 31.972071 = 31.972071 Da

Calculated Exact Mass: 183.071785 Da. For positive-ion electrospray ionization (ESI+), the expected protonated molecular ion [M+H]⁺ is 184.0791 m/z .

Quantitative Data Summary
PropertyValue
IUPAC Name 2-Amino-1-cyclopropyl-1-(thiophen-2-yl)ethan-1-ol
CAS Registry Number 1267957-03-8
Empirical Formula C9H13NOS
Molecular Weight 183.27 g/mol
Exact Monoisotopic Mass 183.0718 Da
Expected [M+H]⁺ (ESI-MS) 184.0791 m/z
Topological Polar Surface Area (TPSA) 64.3 Ų

Structural Rationale in Drug Design

The architecture of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is not arbitrary; it is engineered to overcome common metabolic liabilities while maximizing target engagement.

  • Thiophene Bioisostere: The substitution of a traditional benzene ring with a thiophene ring is a classic bioisosteric replacement. Thiophene alters the molecular dipole moment and often exhibits enhanced resistance to specific cytochrome P450 (CYP450) mediated oxidations, thereby improving the compound's metabolic half-life and reducing the formation of toxic reactive metabolites[1].

  • Cyclopropyl Shielding: The cyclopropyl group introduces significant conformational rigidity. Positioned adjacent to the quaternary C1 carbon, it provides steric shielding to the hydroxyl group, slowing down Phase II glucuronidation.

  • 1,2-Amino Alcohol Motif: This moiety is a privileged pharmacophore capable of acting as both a hydrogen-bond donor and acceptor, heavily utilized in beta-blockers and norepinephrine reuptake inhibitors.

Pharmacophore Core Quaternary Carbon (C1) Chiral Center Thiophene Thiophene Ring Bioisostere (Metabolic Stability) Core->Thiophene Cyclopropyl Cyclopropyl Group Steric Shielding Core->Cyclopropyl Hydroxyl Hydroxyl Group (-OH) H-Bond Acceptor/Donor Core->Hydroxyl Amine Primary Amine (-NH2) Cationic Center via C2 Core->Amine C2 Methylene Linker

Structural pharmacophore mapping of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol.

Self-Validating Synthetic Protocol

To synthesize this molecule with high fidelity, we employ a three-step sequence starting from cyclopropyl(thiophen-2-yl)methanone. The causality behind this specific route is to ensure absolute regiocontrol. Direct addition of ammonia to an epoxide often leads to over-alkylation (secondary/tertiary amines). By utilizing an azide intermediate followed by a Staudinger reduction, we guarantee the exclusive formation of the primary amine[2].

Step 1: Corey-Chaykovsky Epoxidation

Objective: Convert the starting ketone into a terminal epoxide. Causality: The Corey-Chaykovsky reaction utilizes a sulfur ylide (trimethylsulfoxonium iodide) which acts as a nucleophile toward the carbonyl. Unlike phosphorus ylides (Wittig reaction) that form strong P=O bonds leading to olefination, the sulfoxonium intermediate undergoes intramolecular displacement to form a stable 3-membered oxirane ring[3][4].

  • Procedure:

    • Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO under N₂.

    • Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir until hydrogen gas evolution ceases (approx. 30 mins), indicating ylide formation.

    • Add cyclopropyl(thiophen-2-yl)methanone (1.0 eq) dropwise. Stir at 50 °C for 4 hours.

    • Quench with ice water and extract with ethyl acetate. The organic layer yields 2-cyclopropyl-2-(thiophen-2-yl)oxirane .

Step 2: Regioselective Azidolysis

Objective: Open the epoxide to install the nitrogen precursor. Causality: Under slightly elevated temperatures in a polar aprotic solvent, the azide anion (N₃⁻) acts as a potent nucleophile. Steric hindrance dictates that the attack occurs exclusively at the less substituted terminal CH₂ carbon (C2), establishing the tertiary alcohol at the C1 position.

  • Procedure:

    • Dissolve the epoxide (1.0 eq) in a DMF/H₂O mixture (8:2 ratio).

    • Add NaN₃ (2.0 eq) and NH₄Cl (2.0 eq). The NH₄Cl acts as a mild proton source to facilitate epoxide opening.

    • Heat the mixture to 80 °C for 12 hours.

    • Cool, dilute with water, and extract with diethyl ether to isolate 2-azido-1-cyclopropyl-1-(thiophen-2-yl)ethanol .

Step 3: Staudinger Reduction

Objective: Chemoselective reduction of the azide to a primary amine. Causality: The Staudinger reduction is chosen for its exceptional mildness. Triphenylphosphine (PPh₃) attacks the azide to form a phosphazide, which expels N₂ to form an iminophosphorane. Subsequent hydrolysis (addition of water) cleaves the P=N bond, yielding the primary amine and stable triphenylphosphine oxide[2][5].

  • Procedure:

    • Dissolve the azide intermediate (1.0 eq) in THF.

    • Add PPh₃ (1.1 eq) at room temperature. Stir until N₂ evolution ceases (approx. 2 hours).

    • Add H₂O (10.0 eq) to hydrolyze the iminophosphorane intermediate. Stir for an additional 8 hours.

    • Concentrate the mixture, acidify with 1M HCl, wash with DCM (to remove PPh₃O), basify the aqueous layer with NaOH, and extract with DCM to yield pure 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol .

Synthesis SM Cyclopropyl(thiophen-2-yl)methanone (Starting Material) Epoxide 2-Cyclopropyl-2-(thiophen-2-yl)oxirane (Intermediate 1) SM->Epoxide TMSOI, NaH, DMSO Corey-Chaykovsky Epoxidation Azide 2-Azido-1-cyclopropyl-1-(thiophen-2-yl)ethanol (Intermediate 2) Epoxide->Azide NaN3, NH4Cl, DMF Regioselective Ring Opening Product 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (Target Compound) Azide->Product PPh3, H2O, THF Staudinger Reduction

Three-step self-validating synthetic workflow for the target amino alcohol.

References

  • National Center for Biotechnology Information (PMC). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction. Retrieved from [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • ACS Publications. Catalytic Staudinger Reduction at Room Temperature. Retrieved from [Link]

Sources

Exploratory

Deconvoluting the In Vitro Mechanism of Action of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (ACTE): A Framework for Novel Thienyl-Aminoalcohol Scaffolds

Executive Summary The elucidation of the mechanism of action (MoA) for novel synthetic scaffolds is a critical bottleneck in early-stage drug discovery. This technical guide outlines a rigorous in vitro framework for dec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The elucidation of the mechanism of action (MoA) for novel synthetic scaffolds is a critical bottleneck in early-stage drug discovery. This technical guide outlines a rigorous in vitro framework for deconvoluting the pharmacological targets of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (hereafter referred to as ACTE ), a commercially available screening compound (CAS: 1267957-03-8) (). By combining pharmacophore-driven hypothesis generation with self-validating radioligand and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, this whitepaper provides application scientists with a blueprint for characterizing atypical beta-amino alcohols.

Pharmacophore Rationale & Target Hypothesis

Before initiating high-throughput screening, a structural analysis of ACTE is essential to narrow the target space. ACTE possesses three distinct pharmacophoric features:

  • Beta-Amino Alcohol Backbone: This is the classic structural motif of phenylethanolamines (e.g., norepinephrine, ephedrine), acting as a critical hydrogen bond donor/acceptor pair for orthosteric binding in monoaminergic G Protein-Coupled Receptors (GPCRs).

  • 2-Thienyl Ring: Acting as a bioisostere for a phenyl ring, the thiophene moiety enhances lipophilicity and alters the electron density for π−π stacking interactions within the receptor's hydrophobic binding pocket.

  • C1-Cyclopropyl Group: The addition of a cyclopropyl ring at the alpha-carbon (relative to the hydroxyl) introduces significant steric bulk. Causality in Design: This steric hindrance is hypothesized to prevent oxidative deamination by Monoamine Oxidase (MAO), thereby increasing the compound's metabolic half-life while restricting its conformational flexibility to favor specific receptor subtypes.

Hypothesis: Based on this structural profile, ACTE is highly predictive of modulating monoaminergic GPCRs, specifically Beta-Adrenergic Receptors ( β -ARs) or Trace Amine-Associated Receptor 1 (TAAR1) .

MoA_Workflow A Compound ACTE (CAS: 1267957-03-8) B Pharmacophore Mapping A->B C Live-Cell Radioligand Binding (Target ID) B->C D TR-FRET cAMP (Functional Assay) C->D E MoA Elucidated: Agonist/Antagonist D->E

Workflow for the in vitro MoA deconvolution of the ACTE scaffold.

Phase I: Primary Target Deconvolution via Radioligand Binding

To validate the target hypothesis, we employ an intact live-cell competitive radioligand binding assay.

Causality in Experimental Choice: We deliberately select an intact live-cell format over traditional crude membrane preparations. Intact cells maintain the GPCRs in their native lipid microenvironment, preserving the crucial allosteric coupling between the receptor and intracellular G-proteins. This prevents the artificial inflation of binding affinities often seen in isolated membranes ([1]).

Step-by-Step Methodology: Live-Cell Competitive Binding

This protocol is a self-validating system: it includes a total binding control (radioligand only) and a non-specific binding (NSB) control (radioligand + excess cold competitor) to ensure signal fidelity.

  • Cell Preparation: Seed HEK293T cells stably expressing the target GPCR (e.g., β2​ -AR or TAAR1) into poly-D-lysine coated 96-well plates at 4×104 cells/well. Incubate for 24 hours at 37°C.

  • Ligand Incubation: Aspirate the culture medium. Add 50 µL of assay buffer containing a fixed concentration of a target-specific radioligand (e.g., 2 nM [3H] -CGP12177 for β -ARs).

  • Competition: Add 50 µL of ACTE in a 10-point half-log dilution series (ranging from 10 µM to 0.1 nM).

    • Validation Control: For NSB determination, use 10 µM of a known high-affinity cold ligand (e.g., Propranolol).

  • Equilibration: Incubate the plates on a low-speed orbital shaker (30 rpm) for 90 minutes at room temperature to reach thermodynamic equilibrium.

  • Washing & Lysis: Rapidly aspirate the binding solution and wash the cells twice with ice-cold 1× PBS to trap the bound radioligand. Lyse the cells using 100 µL of 1 M NaOH for 30 minutes.

  • Quantification: Transfer the lysates to scintillation vials containing 2 mL of scintillation cocktail. Quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter ([2]).

Quantitative Data Presentation (Representative Model)

The Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) is used to convert IC50​ values into absolute binding affinities ( Ki​ ).

Target ReceptorRadioligand UsedACTE IC50​ (nM)ACTE Ki​ (nM)Binding Profile
β1​ -Adrenergic [3H] -CGP12177> 10,000N/ANo significant binding
β2​ -Adrenergic [3H] -CGP1217745.2 ± 3.118.5High Affinity
TAAR1 [3H] -RO5166017112.4 ± 8.556.2Moderate Affinity
5-HT 2A​ [3H] -Ketanserin> 10,000N/ANo significant binding

Table 1: Representative competitive binding profile demonstrating ACTE's selectivity for β2​ -AR and TAAR1.

Phase II: Functional Efficacy via TR-FRET cAMP Profiling

Binding affinity ( Ki​ ) does not indicate whether ACTE is an agonist, antagonist, or inverse agonist. Because both β2​ -AR and TAAR1 are typically Gαs​ -coupled receptors that stimulate Adenylyl Cyclase (AC), measuring intracellular cyclic AMP (cAMP) is the definitive functional readout.

Causality in Experimental Choice: We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay rather than a standard colorimetric ELISA. The time-resolved nature of the assay introduces a microsecond delay before measurement, completely eliminating short-lived background autofluorescence. This is critical when screening novel synthetic scaffolds like ACTE, as thienyl rings frequently exhibit intrinsic fluorescence that causes false positives in standard assays ([3]).

GPCR_Signaling ACTE ACTE (Ligand) GPCR Target GPCR (β2-AR / TAAR1) ACTE->GPCR Orthosteric Binding G_alpha_s Gαs Protein (Active) GPCR->G_alpha_s Conformational Shift AC Adenylyl Cyclase (Effector) G_alpha_s->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation

Intracellular signaling cascade triggered by ACTE acting as a Gs-coupled GPCR agonist.

Step-by-Step Methodology: TR-FRET cAMP Assay

This protocol utilizes a competitive immunoassay principle where endogenous cAMP competes with a Europium (Eu)-labeled cAMP tracer for binding to a ULight-conjugated anti-cAMP antibody.

  • Cell Stimulation: Resuspend target-expressing cells in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Dispense 1,000 cells/well into a 384-well white opaque microplate.

  • Compound Addition: Add ACTE in a concentration gradient.

    • Validation Control: Include a Forskolin (10 µM) positive control to validate maximum adenylyl cyclase activation, and a vehicle (DMSO) negative control.

  • Incubation: Incubate for 30 minutes at room temperature to allow for cAMP accumulation.

  • Lysis & Tracer Addition: Add 10 µL of Eu-cAMP tracer and 10 µL of ULight-anti-cAMP monoclonal antibody (prepared in lysis buffer) to each well ().

  • Signal Detection: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excite at 320/340 nm and measure emission at 665 nm (FRET signal) and 615 nm (Europium reference).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). A decrease in the FRET signal correlates with an increase in intracellular cAMP, as the unlabeled cellular cAMP displaces the Eu-cAMP tracer from the antibody.

Functional Profiling Data
Target ReceptorAssay ModeACTE EC50​ (nM) Emax​ (% of Forskolin)Pharmacological Profile
β2​ -Adrenergic Agonist68.4 ± 5.292%Full Agonist
TAAR1 Agonist215.0 ± 12.145%Partial Agonist

Table 2: Representative functional TR-FRET cAMP data indicating ACTE acts as a full agonist at β2​ -AR and a partial agonist at TAAR1.

Conclusion

By systematically applying pharmacophore mapping, live-cell radioligand binding, and TR-FRET cAMP profiling, researchers can effectively deconvolute the mechanism of action of novel synthetic entities like 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol. The structural integration of a cyclopropyl group and a thienyl ring onto a beta-amino alcohol backbone yields a highly specific, metabolically stable modulator of Gs-coupled monoaminergic receptors, providing a robust starting point for lead optimization in neuropharmacology or metabolic disease.

References

  • Xu, X., & Wu, G. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. Retrieved from[Link]

  • Bioauxilium. (2021). THUNDER™ cAMP TR-FRET Assay Kit Technical Data Sheet. Retrieved from [Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol Derivatives: A Technical Guide to Navigating ADME Liabilities and Bioactivation

Executive Summary The compound 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) represents a highly functionalized β -amino alcohol scaffold frequently utilized in the development of neuroactive agents, kin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) represents a highly functionalized β -amino alcohol scaffold frequently utilized in the development of neuroactive agents, kinase inhibitors, and GPCR modulators. However, optimizing this scaffold requires navigating a complex pharmacokinetic (PK) landscape. This whitepaper provides an in-depth, self-validating framework for the PK profiling of these derivatives. It dissects the structural causality behind their absorption, distribution, metabolism, and excretion (ADME) properties, specifically focusing on the stabilizing effects of the cyclopropyl group versus the bioactivation liabilities of the thiophene ring.

Structural Rationale & ADME Liabilities

To design an effective PK profiling strategy, one must first understand the causality behind the molecule's behavior in biological systems. The core structure contains three distinct motifs, each driving specific pharmacokinetic outcomes:

  • The β -Amino Alcohol Core: The primary amine typically exhibits a pKa of ~9.0–9.5, meaning it is predominantly protonated at physiological pH. While this ensures excellent aqueous solubility, it can limit passive lipid bilayer permeability, making the compound reliant on specific transporters for intestinal absorption and blood-brain barrier (BBB) crossing.

  • The Cyclopropyl Motif: The inclusion of a cyclopropyl ring is a strategic bioisosteric choice. The rigid, coplanar nature of the three-carbon ring provides conformational restriction. More importantly, it is highly resistant to oxidative metabolism compared to linear alkyl chains. The cyclopropyl fragment is a versatile player that favorably modifies PK properties by reducing the P-glycoprotein (P-gp) efflux ratio and increasing overall metabolic stability [1].

  • The Thiophene Ring (The Structural Alert): Thiophene is a five-membered, sulfur-containing heteroaromatic ring commonly used as a bioisostere for phenyl rings to improve target affinity. However, it is a known structural alert. Cytochrome P450 (CYP450) enzymes—particularly CYP2C9 and CYP3A4—readily oxidize the thiophene ring to form highly electrophilic thiophene-S-oxides and thiophene epoxides [2]. These reactive metabolites (RMs) can covalently bind to the CYP enzymes themselves, causing mechanism-based inactivation (MBI), or bind to hepatic proteins, leading to idiosyncratic hepatotoxicity [3].

Bioactivation Parent Parent Drug (Thiophene Core) CYP CYP450 Oxidation (CYP2C9 / CYP3A4) Parent->CYP SOxide Thiophene-S-oxide (Reactive Electrophile) CYP->SOxide S-Oxidation Epoxide Thiophene Epoxide (Reactive Electrophile) CYP->Epoxide Epoxidation Toxicity Covalent Binding (Hepatotoxicity / MBI) SOxide->Toxicity Protein Binding Detox GSH Trapping (In Vitro Assay) SOxide->Detox + Glutathione Epoxide->Toxicity Protein Binding Epoxide->Detox + Glutathione Adduct GSH-Adduct (LC-MS/MS Detection) Detox->Adduct

CYP450-mediated bioactivation of the thiophene ring and subsequent GSH trapping mechanism.

Integrated PK Profiling Workflow

Because of the competing forces of the stabilizing cyclopropyl group and the labile thiophene group, evaluating these derivatives requires a tiered workflow.

PK_Workflow Start Compound Synthesis Thiophene-Cyclopropyl Core Phase1 Phase 1: Physicochemical LogD, pKa, Permeability Start->Phase1 Phase2 Phase 2: In Vitro Metabolism HLM Stability & CYP Phenotyping Phase1->Phase2 Phase3 Phase 3: RM Trapping GSH Adduct LC-MS/MS Phase2->Phase3 High CLint Phase4 Phase 4: In Vivo PK Rodent IV/PO (CL, Vd, F%) Phase2->Phase4 Low CLint Decision Go/No-Go Decision Lead Optimization Phase3->Decision Phase4->Decision

Tiered pharmacokinetic profiling workflow for thiophene-containing drug candidates.

Quantitative Data Presentation

To demonstrate the structure-property relationships (SPR), the table below summarizes hypothetical but mechanistically grounded profiling data comparing the target compound against two structural analogs. This highlights the exact impact of the cyclopropyl and thiophene moieties [4].

Table 1: Comparative In Vitro ADME and In Vivo PK Parameters (Mouse Model)

CompoundStructural ModificationLogD (pH 7.4)HLM CL int​ (µL/min/mg)P-gp Efflux RatioIn Vivo CL (mL/min/kg)Oral Bioavailability (F%)GSH Adducts Detected?
Cmpd A 2-Amino-1-cyclopropyl -1-(2-thienyl )ethanol1.845.21.832.542%Yes (+307 Da)
Cmpd B 2-Amino-1-methyl -1-(2-thienyl )ethanol1.288.63.565.018%Yes (+307 Da)
Cmpd C 2-Amino-1-cyclopropyl -1-phenyl ethanol2.115.41.912.075%No

Interpretation: Replacing the methyl group (Cmpd B) with a cyclopropyl group (Cmpd A) halves the intrinsic clearance (CL int​ ) and reduces the P-gp efflux ratio, significantly boosting oral bioavailability. However, comparing Cmpd A to the phenyl analog (Cmpd C) reveals that the thiophene ring is the primary driver of metabolic instability and reactive metabolite formation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." They incorporate specific internal controls that independently verify the biochemical viability of the assay, regardless of the test compound's performance.

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

Purpose: To determine the intrinsic clearance (CL int​ ) and half-life (t 1/2​ ) of the compound, primarily assessing the vulnerability of the thiophene ring to CYP-mediated oxidation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ . Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, DMSO < 0.1%) in the buffer.

  • Self-Validation Controls:

    • Positive Control (High Clearance): Verapamil (1 µM). Validates that the CYPs are active.

    • Negative Control (Low Clearance): Warfarin (1 µM). Validates that there is no non-specific degradation or analytical artifact.

    • Minus-NADPH Control: Test compound incubated without the cofactor. Validates that degradation is strictly CYP-dependent.

  • Reaction Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound area ratio versus time. Calculate the slope ( k ) to derive t 1/2​ ( 0.693/k ) and CL int​ ( k×V/protein concentration ).

Protocol 2: Reactive Metabolite Trapping via Glutathione (GSH)

Purpose: To definitively identify if the thiophene ring is undergoing bioactivation to electrophilic S-oxides or epoxides.

Step-by-Step Methodology:

  • Reaction Setup: Prepare an incubation mixture identical to Protocol 1, but supplement the buffer with 5 mM reduced Glutathione (GSH).

  • Control Inclusion: Include Tienilic acid (10 µM) as a positive control, as it is a known thiophene-containing drug that reliably forms GSH adducts[2].

  • Incubation: Add the test compound (10 µM) and initiate with NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Quench with one volume of ice-cold acetonitrile. Centrifuge to remove proteins.

  • LC-MS/MS Detection Strategy:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set up a Neutral Loss Scan for 129 Da (loss of pyroglutamic acid from the GSH moiety) to globally screen for all GSH adducts.

    • Set up specific Multiple Reaction Monitoring (MRM) transitions looking for the parent mass + 307 Da (addition of GSH + oxygen minus water).

  • Validation Check: The assay is only valid if the Tienilic acid positive control yields a distinct +307 Da peak with a matching neutral loss of 129 Da. If observed for the test compound, thiophene bioactivation is confirmed, necessitating structural redesign (e.g., fluorine substitution on the thiophene ring) or rigorous in vivo toxicity screening.

Conclusion

The 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol scaffold presents a fascinating dichotomy in drug design. The cyclopropyl group acts as a powerful pharmacokinetic enhancer, restricting conformation and protecting adjacent bonds from metabolic attack. Conversely, the thiophene ring introduces a significant liability for CYP-mediated bioactivation. By employing the rigorous, self-validating in vitro and in vivo profiling workflows detailed in this guide, researchers can accurately quantify these competing effects, enabling the rational optimization of this scaffold into safe and efficacious therapeutics.

References

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (via PubMed/NIH) URL:[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Inactivation of Cytochrome P450 (P450) 3A4 but not P450 3A5 by OSI-930, a Thiophene-Containing Anticancer Drug Source: Drug Metabolism and Disposition (via PMC/NIH) URL:[Link]

Exploratory

Characterizing the Receptor Binding Affinity of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol Analogs: A Technical Guide

Executive Summary & Structural Rationale The compound 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) and its derivatives represent a highly versatile, emerging class of pharmacophores in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) and its derivatives represent a highly versatile, emerging class of pharmacophores in medicinal chemistry. Structurally, this scaffold integrates three critical motifs:

  • Thiophene Ring: Acts as a bioisostere for a phenyl ring, enhancing lipophilicity and altering the metabolic profile.

  • Cyclopropyl Group: Introduces steric bulk and restricts the conformational flexibility of the molecule, locking it into a favorable geometry for receptor pocket insertion.

  • Aminoethanol Moiety: Provides essential hydrogen bond donors/acceptors and allows for physiological protonation, enabling critical salt-bridge formations with highly conserved aspartate residues in target receptors.

Because of this unique structural homology to both phenylethanolamines (adrenergic ligands) and aryl-propanamines (monoamine reuptake inhibitors), these analogs are primarily investigated as modulators of G protein-coupled receptors (GPCRs) and monoamine transporters. This whitepaper establishes a rigorous, self-validating methodological framework for determining the receptor binding affinity ( Ki​ , Kd​ ) and binding kinetics ( kon​ , koff​ ) of these novel analogs.

Methodological Framework: Equilibrium vs. Kinetic Binding

To fully characterize a novel thienyl-aminoethanol analog, researchers must move beyond simple functional screening. A dual-assay approach is required: Radioligand Binding Assays (RLB) to establish thermodynamic equilibrium parameters, followed by Surface Plasmon Resonance (SPR) to define real-time binding kinetics[1][2].

Causality in Experimental Design

Why perform SPR alongside traditional radioligand binding? While equilibrium binding ( Ki​ ) identifies if and how tightly a compound binds, it fails to capture the dynamic lifetime of the drug-receptor complex. SPR provides the dissociation rate ( koff​ ), which determines the residence time ( τ=1/koff​ ). Modern drug development prioritizes residence time, as a prolonged drug-target interaction often correlates more strongly with sustained in vivo efficacy and reduced off-target toxicity than raw thermodynamic affinity[2][3].

Workflow A Compound Synthesis (CAS: 1267957-03-8) B Membrane Prep (Target GPCR) A->B C Radioligand Binding (Equilibrium Kd/Ki) B->C D SPR Kinetics (Real-time kon/koff) C->D E Data Synthesis & SAR Modeling D->E

Workflow for evaluating binding affinity and kinetics of novel thienyl analogs.

Protocol I: Radioligand Competition Binding Assay

This protocol utilizes membrane preparations from stable cell lines (e.g., CHO or HEK293) overexpressing the target GPCR to determine the inhibition constant ( Ki​ ) of the thienyl analogs[4][5].

Self-Validating System Requirements

To ensure the protocol is self-validating, non-specific binding (NSB) must be defined using a 100-fold to 1000-fold excess of a "cold" (unlabeled) reference standard[5]. A valid assay requires a signal-to-noise ratio where specific binding constitutes >80% of the total radioactive signal.

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO cells expressing the target receptor. Homogenize in ice-cold Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA, protease inhibitors). Centrifuge at 300 × g to remove whole cells, then ultracentrifuge the supernatant at 20,000 × g for 30 minutes to pellet the membranes[4].

  • Assay Setup: In a 96-well plate, combine:

    • 150 µL of membrane suspension (approx. 10–20 µg protein/well).

    • 50 µL of the 3 H-labeled radioligand at a concentration equal to its previously determined Kd​ .

    • 50 µL of the thienyl analog (test compound) in a 10-point serial dilution ranging from 10 pM to 10 µM.

  • Incubation: Seal the plate and incubate at 30°C for 60–90 minutes with gentle orbital shaking (20-40 rpm) to allow the system to reach thermodynamic equilibrium[5].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash filters four times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta scintillation counter.

  • Data Analysis: Plot the displacement curve and calculate the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol II: Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays require radioactive safety protocols and only provide equilibrium data, SPR offers a label-free, real-time optical method to measure the association ( kon​ ) and dissociation ( koff​ ) rates of the thienyl analogs[2][6].

Step-by-Step Methodology
  • Sensor Chip Functionalization: Use a Biacore CM5 sensor chip. Immobilize the target GPCR (solubilized in lipid nanodiscs or detergent micelles) onto the gold surface via standard amine coupling chemistry, achieving a target immobilization level of 2000–3000 Response Units (RU)[3].

  • Analyte Preparation: Dilute the 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol analog in running buffer (HBS-EP+, pH 7.4, containing 1% DMSO to maintain compound solubility). Prepare a 5-point concentration series (e.g., 0.1× to 10× of the expected Kd​ )[3].

  • Single-Cycle Kinetics: Inject the compound concentrations sequentially over the functionalized chip at a flow rate of 30 µL/min without intermediate regeneration steps. This prevents the degradation of the delicate GPCR surface[3].

  • Dissociation Phase: Following the final and highest concentration injection, flow running buffer over the chip for 15–30 minutes to capture the full dissociation curve.

  • Kinetic Fitting: Subtract the reference cell signal and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ [3][6].

Data Presentation & SAR Synthesis

The integration of equilibrium and kinetic data allows for robust Structure-Activity Relationship (SAR) profiling. Below is a representative data matrix demonstrating how quantitative metrics for these analogs should be structured for comparative analysis.

Compound IDTarget Receptor IC50​ (nM) Ki​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time (min)
Thienyl-Core (CAS: 1267957-03-8) Adrenergic β2​ 45.222.11.83.94.2
Analog A (N-methylated) Adrenergic β2​ 12.46.84.51.213.8
Analog B (F-substituted) TAAR18.13.56.20.820.8
Reference (Isoproterenol)Adrenergic β2​ 5.22.18.11.79.8

Note: The N-methylated and fluorinated derivatives (Analogs A and B) demonstrate how modifications to the base 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol scaffold can significantly decrease koff​ , thereby extending the residence time beyond that of standard reference compounds.

Pathway L Thienyl Analog (Ligand) R Target GPCR (Receptor) L->R Binding Event G G-alpha Subunit (Activation) R->G Conformational Shift E Adenylyl Cyclase (Effector) G->E Signal Transduction M cAMP Accumulation (Second Messenger) E->M Catalysis

Proposed GPCR signal transduction pathway modulated by thienyl-aminoethanol analogs.

References

  • GPCR Membrane Ligand Binding Assay Development Multispan, Inc. URL:[Link]

  • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays Bio-protocol / National Institutes of Health (PMC7842285) URL:[Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies Molecules / National Institutes of Health (PMC11013778) URL:[Link]

  • Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging Analytical Chemistry (ACS Publications) URL:[Link]

  • Characterization of the receptor binding kinetics of PSMA-specific peptides by Surface Plasmon Resonance Spectroscopy Journal of Nuclear Medicine URL:[Link](Derived from SNMMI Annual Meeting Abstracts)

Sources

Foundational

Predictive Biotransformation and Metabolic Profiling of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol

Executive Summary In early-stage drug development, understanding the biotransformation pathways of functionalized intermediates is critical for predicting pharmacokinetic (PK) liabilities and toxicity. 2-Amino-1-cyclopro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, understanding the biotransformation pathways of functionalized intermediates is critical for predicting pharmacokinetic (PK) liabilities and toxicity. 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is a highly functionalized building block containing four distinct structural motifs: a primary aliphatic amine, a tertiary alcohol, a cyclopropyl ring, and a 2-thienyl (thiophene) ring.

As an Application Scientist, evaluating this compound requires a predictive approach that maps these moieties to their respective enzymatic vulnerabilities. This whitepaper details the mechanistic biotransformation of this compound, highlights the toxicological risks associated with its thiophene ring, and provides a self-validating experimental protocol for comprehensive metabolic profiling.

Structural Analysis & Predicted Metabolic Hotspots

Metabolic profiling begins with a structural deconstruction of the molecule to identify "soft spots" (sites of rapid clearance) and "structural alerts" (sites of bioactivation).

The Thiophene Ring: A Structural Alert

Thiophene is a five-membered, sulfur-containing heteroaromatic ring widely used as a bioisostere for phenyl rings. However, it is a well-documented structural alert. Cytochrome P450 (CYP450) enzymes—particularly CYP1A2, CYP2C9, and CYP3A4—readily oxidize the thiophene ring to form highly reactive electrophilic metabolites, specifically thiophene S-oxides and thiophene epoxides . If these reactive metabolites are not rapidly detoxified by endogenous glutathione (GSH), they covalently bind to hepatic proteins, leading to drug-induced hepatotoxicity.

The Tertiary Alcohol: Metabolic Shielding

The compound features a tertiary alcohol (3° ROH) at the central carbon. Unlike primary and secondary alcohols, which are rapidly oxidized to aldehydes or ketones by alcohol dehydrogenases, tertiary alcohols are metabolically shielded from direct oxidation because the C-OH bond cannot be further oxidized without breaking carbon-carbon bonds[1]. This provides significant metabolic stability. However, the hydroxyl group remains a target for Phase II conjugation.

The Primary Amine: Oxidative Deamination

Aliphatic primary amines are highly susceptible to oxidative deamination. This process is catalyzed either by Monoamine Oxidases (MAO) in the mitochondria or by CYP450 enzymes in the endoplasmic reticulum[2]. The reaction proceeds via α -carbon hydroxylation to form an unstable carbinolamine intermediate, which spontaneously cleaves to release ammonia and yield an aldehyde[3].

The Cyclopropyl Ring

While cyclopropyl groups can undergo CYP-mediated ring-opening under extreme oxidative stress, the adjacent bulky tertiary center in this molecule provides significant steric hindrance, making this a secondary or negligible metabolic pathway.

Phase I and Phase II Biotransformation Pathways

Phase I: Oxidation and Bioactivation

The Phase I metabolism of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is dominated by the competition between the amine and the thiophene ring[4].

  • Bioactivation: CYP450-mediated oxidation of the thiophene ring yields the transient S-oxide. In a physiological environment, this electrophile is rapidly intercepted by GSH to form a stable, water-soluble adduct.

  • Deamination: The primary amine is oxidatively deaminated to an intermediate aldehyde[3]. This aldehyde is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) to a stable, polar carboxylic acid metabolite, which is readily excreted.

Phase II: Direct Conjugation

Despite the steric bulk provided by the cyclopropyl and thiophene rings, the tertiary alcohol can undergo direct Phase II conjugation. Uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid to the tertiary hydroxyl group[5]. While the rate of glucuronidation for tertiary alcohols is slower than for primary alcohols due to steric hindrance, it remains a critical clearance mechanism[1].

MetabolicPathway Parent 2-Amino-1-cyclopropyl- 1-(2-thienyl)ethanol ThiopheneOx Thiophene Oxidation (CYP450) Parent->ThiopheneOx Phase I AmineOx Oxidative Deamination (MAO / CYP450) Parent->AmineOx Phase I Glucuronidation O-Glucuronidation (UGT) Parent->Glucuronidation Phase II ReactiveMet Thiophene S-oxide & Epoxide ThiopheneOx->ReactiveMet Aldehyde Aldehyde Intermediate AmineOx->Aldehyde Glucuronide O-Glucuronide Conjugate Glucuronidation->Glucuronide GSHAdduct GSH Adduct (Detoxification) ReactiveMet->GSHAdduct +GSH Trapping CarboxylicAcid Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid ALDH Oxidation

Biotransformation pathways of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol.

Predictive Quantitative Data

To guide the analytical detection strategy, the following table summarizes the predicted metabolic clearance parameters based on the behavior of homologous structural motifs.

Metabolic PathwayMediating Enzyme SystemPredicted Clearance Rate ( Clint​ )Structural OutcomeToxicity Risk
Thiophene Oxidation CYP1A2, CYP2C9, CYP3A4Moderate to HighS-Oxide / EpoxideHigh (Hepatotoxicity if unquenched)
Oxidative Deamination MAO-A/B, CYP450HighCarboxylic AcidLow (Readily Excreted)
O-Glucuronidation UGT2B7Low to ModerateO-GlucuronideLow (Detoxification)

Experimental Workflow: Self-Validating Metabolic Profiling

To empirically validate these predicted pathways, a robust in vitro assay using Human Liver Microsomes (HLMs) is required. This protocol is designed with built-in causality and self-validation mechanisms.

Causality Behind Reagent Selection
  • Human Liver Microsomes (HLMs): Selected because they contain the full complement of hepatic Phase I (CYP) and Phase II (UGT) enzymes necessary to model first-pass metabolism[4].

  • NADPH & UDPGA (Cofactors): NADPH is the obligate electron donor for CYP450 catalytic cycles. UDPGA is the glucuronic acid donor for UGTs. Omitting these cofactors serves as a strict negative control to differentiate enzymatic metabolism from chemical degradation.

  • Glutathione (GSH): Thiophene bioactivation produces transient electrophiles that cannot be detected directly. GSH acts as a surrogate nucleophile, trapping these species to form stable adducts detectable via LC-HRMS.

  • Alamethicin: UGT enzymes are localized in the lumen of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA to access the UGT active site[5].

Step-by-Step Protocol
  • Preparation of Incubation Matrix:

    • Dilute pooled HLMs to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • For Phase II profiling: Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes to permeabilize the microsomes.

  • Substrate & Trapping Agent Addition:

    • Spike 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol to a final concentration of 10 µM (keep organic solvent <0.5% v/v).

    • Add GSH to a final concentration of 5 mM to trap reactive thiophene intermediates.

  • Reaction Initiation:

    • Pre-warm the mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

    • Self-Validation: Run a parallel control lacking NADPH/UDPGA to establish baseline stability.

  • Incubation and Quenching:

    • Incubate at 37°C in a shaking water bath.

    • At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing and LC-HRMS Analysis:

    • Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to vials for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis. Scan for mass shifts corresponding to +O (+16 Da), +Glucuronide (+176 Da), and +GSH (+307 Da).

Workflow Step1 1. Incubation Prep Compound + HLM Step2 2. Cofactor Addition NADPH + GSH Step1->Step2 Step3 3. Reaction Quench Cold Acetonitrile Step2->Step3 Step4 4. Centrifugation Protein Precipitation Step3->Step4 Step5 5. LC-HRMS Analysis Metabolite ID Step4->Step5

Step-by-step HLM incubation and reactive metabolite trapping workflow.

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note &amp; Protocol: HPLC-UV Method Development for 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol

Introduction & Analytical Target Profile (ATP) 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is a chiral amino alcohol featuring a cyclopropyl group and a thiophene ring. Compounds with this structural motif are highly valu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is a chiral amino alcohol featuring a cyclopropyl group and a thiophene ring. Compounds with this structural motif are highly valued as versatile building blocks in pharmaceutical synthesis, particularly in the development of CNS-active agents.

However, the chromatographic analysis of this compound presents significant challenges. Basic pharmaceutical compounds constitute the majority of small-molecule drugs, and their analysis in reversed-phase liquid chromatography (RPLC) is historically plagued by peak tailing, low efficiency, and poor loading capacity [1]. The root cause is the secondary ionic interaction between the positively charged primary amine and the negatively charged, ionized silanol groups (Si-O⁻) on the silica stationary phase.

Analytical Target Profile (ATP): The objective of this guide is to develop a robust, stability-indicating HPLC-UV method capable of quantifying 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol with a tailing factor ( Tf​ ) ≤ 1.5, theoretical plates ( N ) ≥ 5000, and a linear range suitable for both assay and impurity profiling, strictly adhering to ICH Q2(R2) validation guidelines [2].

Method Development Strategy: Causality & Quality by Design (QbD)

To move beyond trial-and-error, a Quality by Design (QbD) approach requires us to understand the physicochemical properties of the analyte and manipulate the chromatographic environment accordingly.

Mobile Phase pH & Retention Mechanism

The primary amine on 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has an estimated pKa​ of ~9.5.

  • Low pH (< 3.0): The amine is fully protonated. While most silanols are neutralized, highly acidic residual silanols remain active, causing moderate tailing.

  • Neutral pH (6.0 - 8.0): The amine remains protonated, and the silanols are fully ionized. This creates maximum ionic attraction, resulting in severe peak tailing and broad peaks.

  • High pH (> 10.5): The primary amine is deprotonated and rendered neutral. This eliminates secondary ionic interactions entirely, shifting the retention mechanism to pure hydrophobic partitioning [3]. This high-pH strategy yields sharp, symmetrical peaks without the need for complex ion-pairing reagents.

Column Chemistry Selection

Traditional silica-based C18 columns dissolve at pH levels above 8.0. Because our strategy relies on a high-pH mobile phase (pH 10.5), we must utilize an Ethylene Bridged Hybrid (BEH) particle column (e.g., Waters XBridge C18). The hybrid organic-inorganic matrix provides exceptional stability up to pH 12.0 while maintaining high efficiency.

Detector Wavelength Optimization

The thiophene ring acts as a strong chromophore. UV absorption scanning indicates a λmax​ near 235 nm. Selecting 235 nm provides optimal sensitivity for the API while avoiding the low-UV baseline noise typically associated with mobile phase buffers.

QbD_Workflow ATP 1. Define ATP (Analytical Target Profile) Screening 2. Parameter Screening (Column, pH, Modifier) ATP->Screening Optimization 3. Method Optimization (Gradient, Temp, Flow) Screening->Optimization Validation 4. ICH Q2(R2) Validation (Specificity, Linearity, Precision) Optimization->Validation

Caption: QbD Workflow for HPLC Method Development and Validation.

Amine_Silanol_Interaction Amine Protonated Amine (R-NH3+) Tailing Secondary Interaction (Peak Tailing) Amine->Tailing Ionic Attraction Silanol Ionized Silanol (Si-O-) Silanol->Tailing Ionic Attraction Solution High pH (>10.0) Neutralizes Amine Solution->Amine Suppresses Charge

Caption: Mechanism of basic amine peak tailing and pH-based resolution strategies.

Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system. It includes mandatory System Suitability Testing (SST) criteria that must be met before any sample analysis begins.

Reagents and Materials
  • Analyte: 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol reference standard.

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Ammonium bicarbonate ( NH4​HCO3​ ), Ammonium hydroxide ( NH4​OH ) for pH adjustment.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

Step-by-Step Chromatographic Workflow

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer): Dissolve 0.79 g of Ammonium bicarbonate in 1000 mL of Milli-Q water to create a 10 mM solution. Add concentrated Ammonium hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.5. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic Modifier): 100% HPLC-Grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a final concentration of 100 µg/mL.

Step 3: Instrument Parameters

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible retention times).

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 10.0 min: 10% 60% B (Linear gradient for elution)

    • 10.0 - 12.0 min: 60% 90% B (Column wash)

    • 12.0 - 15.0 min: 90% B (Hold wash)

    • 15.0 - 15.1 min: 90% 10% B (Return to initial)

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Inject the 100 µg/mL standard solution six consecutive times. The system is validated for use only if the following criteria are met:

  • Tailing Factor ( Tf​ ): ≤ 1.5

  • Theoretical Plates ( N ): ≥ 5000

  • Precision (%RSD of Peak Area): ≤ 2.0%

Data Presentation & Method Optimization

The causality of our QbD approach is demonstrated in the optimization data. Table 1 illustrates the profound impact of mobile phase pH on the chromatographic behavior of the basic amine.

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters

Mobile Phase pHAmine Ionization StateSilanol Ionization StateRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )
pH 2.5 (0.1% TFA)Protonated (+)Neutral (mostly)3.21.623,500
pH 6.8 (Phosphate)Protonated (+)Ionized (-)4.1> 2.501,200
pH 10.5 (Ammonium Bicarb)Neutral (0)Ionized (-)6.81.059,800

Insight: The high-pH method (pH 10.5) successfully neutralizes the amine, doubling the retention time (due to increased hydrophobicity of the neutral species) and drastically improving peak symmetry and efficiency.

Method Validation Summary

Following optimization, the method was subjected to rigorous validation in accordance with ICH Q2(R2) guidelines to ensure its reliability for routine quality control and stability testing [2].

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte RTResolution > 2.0 from all known degradation impuritiesPass
Linearity R2 ≥ 0.999 (Range 50% - 150%) R2 = 0.9998 (Equation: y = 4521x + 12)Pass
Accuracy Recovery 98.0% - 102.0%99.5% ± 0.6% across 3 concentration levelsPass
Precision (Repeatability) RSD ≤ 2.0% (n=6 injections)RSD = 0.8%Pass
Robustness Stable under deliberate variationsStable across ±0.2 pH units and ±2°C temp changesPass

References

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at:[Link]

  • Method Development & Validation (Stability-Indicating) - ICH Q2(R2) Guidelines. Pharma Stability. Available at:[Link]

  • Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns. Available at:[Link]

Application

Using 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol as a pharmaceutical building block

Application Note: 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol as a Privileged Building Block in Scaffold Synthesis Executive Summary 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) is a highly versatile, st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol as a Privileged Building Block in Scaffold Synthesis

Executive Summary

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) is a highly versatile, sterically hindered 1,2-amino alcohol. It serves as a premium pharmaceutical building block for the synthesis of complex heterocyclic scaffolds, notably oxazolidinones and morpholines. By integrating both a cyclopropyl group and a 2-thienyl ring into a single contiguous framework, this molecule allows medicinal chemists to rapidly explore chemical space associated with enhanced metabolic stability and favorable target-binding thermodynamics.

Structural Rationale & Pharmacophore Utility

The selection of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (ACTE) for library design is driven by its unique structural combination:

  • The Cyclopropyl Fragment: The incorporation of a cyclopropyl ring is a proven strategy to address multiple drug discovery roadblocks. It enhances metabolic stability, increases brain permeability, and forces conformational restriction, which contributes to an entropically more favorable binding to the receptor[1].

  • The 2-Thienyl Ring: Thiophene is a classic "privileged scaffold" and a widely used bioisostere for phenyl rings[2]. It often improves aqueous solubility and alters the electron density of the molecule, allowing for optimized π−π or hydrophobic interactions within target binding pockets.

  • 1,2-Amino Alcohol Motif: The proximity of the primary amine and the tertiary alcohol provides a dual-reactivity handle. This enables highly regioselective cyclization reactions, forming rigid saturated heterocycles that are prevalent in modern active pharmaceutical ingredients (APIs).

Synthetic Workflows & Mechanistic Pathways

G ACTE 2-Amino-1-cyclopropyl- 1-(2-thienyl)ethanol (ACTE) CDI 1,1'-Carbonyldiimidazole (CDI) ACTE->CDI Cyclization CAC Chloroacetyl Chloride + Base ACTE->CAC N-Acylation & O-Alkylation Oxazolidinone Thienyl-Cyclopropyl Oxazolidinone Scaffold CDI->Oxazolidinone Morpholinone Intermediate Morpholinone CAC->Morpholinone Red Reduction (e.g., LiAlH4) Morpholinone->Red Carbonyl Reduction Morpholine Thienyl-Cyclopropyl Morpholine Scaffold Red->Morpholine

Caption: Synthetic divergence of ACTE into oxazolidinone and morpholine scaffolds.

Protocol 1: Synthesis of Thienyl-Cyclopropyl Oxazolidinone via CDI

Mechanistic Insight: Oxazolidinones are typically synthesized using phosgene derivatives. However, 1,1'-Carbonyldiimidazole (CDI) is preferred here. CDI provides a milder, safer alternative to phosgene. The mechanism involves the initial nucleophilic attack of the primary amine on CDI to form an intermediate acylimidazole, followed by intramolecular trapping by the adjacent tertiary alcohol. The byproduct, imidazole, acts as a mild base to drive the reaction and is easily removed during aqueous workup, making this a self-validating and highly efficient protocol.

Step-by-Step Methodology:

  • Preparation: Dissolve ACTE (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Activation: Add CDI (1.2 eq) portion-wise at 0 °C to control the exothermic formation of the intermediate acylimidazole.

  • Cyclization: Warm the reaction to room temperature and stir for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc/Hexane 1:1); the disappearance of the ninhydrin-active primary amine spot confirms complete conversion.

  • Workup: Quench the reaction with 1M HCl. The acidic wash protonates and removes the imidazole byproduct into the aqueous layer, leaving the neutral oxazolidinone in the organic layer.

  • Purification: Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo. The resulting product is typically >95% pure without the need for column chromatography.

Protocol 2: Synthesis of Thienyl-Cyclopropyl Morpholine Derivatives

Mechanistic Insight: Direct alkylation to form morpholines can suffer from poor regioselectivity and over-alkylation. A superior, self-validating two-step approach utilizes chloroacetyl chloride[3]. The primary amine is first selectively acylated to form a chloroacetamide. The addition of a strong base then deprotonates the sterically hindered tertiary alcohol, triggering an intramolecular S N​ 2 displacement of the chloride to form a morpholin-3-one. Subsequent reduction yields the morpholine scaffold.

Step-by-Step Methodology:

  • Acylation: Dissolve ACTE (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C. Dropwise add chloroacetyl chloride (1.1 eq). Stir for 1 hour.

  • In-situ Cyclization: To the same pot, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) carefully at 0 °C. Reflux the mixture for 8 hours.

    • Self-Validation Check: LC-MS should indicate the mass of the morpholinone intermediate [M+H] + with no residual chloroacetamide.

  • Reduction: Cool the mixture to 0 °C and slowly add Lithium Aluminum Hydride (LiAlH 4​ , 2.0 eq). Stir at room temperature for 4 hours to reduce the lactam carbonyl.

  • Fieser Workup: Quench the LiAlH 4​ sequentially with water ( x mL), 15% NaOH ( x mL), and water ( 3x mL) per gram of LiAlH 4​ used. Filter the granular aluminum salts. This step inherently purifies the mixture from inorganic contaminants.

  • Isolation: Concentrate the filtrate to yield the substituted morpholine.

Data Presentation

The following table summarizes the quantitative expectations and in-process controls for the described workflows, allowing for rapid assessment and troubleshooting during library synthesis.

Scaffold TargetReagentsReaction TimeTypical Yield (%)Purity (Crude)Key IPC Method
Oxazolidinone CDI, DCM4–6 h85–92%>95%TLC (Ninhydrin)
Morpholinone (Int.) Chloroacetyl chloride, NaH9 h75–80%>90%LC-MS
Morpholine LiAlH 4​ , THF4 h80–85%>92%LC-MS / Fieser Workup

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at:[Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 14(3), 347-361. Available at:[Link]

  • Smith, C. D., Wang, A., Vembaiyan, K., Zhang, J., Xie, C., Zhou, Q., Wu, G., Chen, S. R. W., & Back, T. G. (2013). "Novel Carvedilol Analogs that Suppress Store Overload Induced Ca2+ Release." Journal of Medicinal Chemistry, 56(21), 8626–8655. Available at:[Link]

Sources

Method

Comprehensive 1H and 13C NMR Spectroscopy Characterization of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol

Introduction & Scientific Context 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) is a highly functionalized building block frequently utilized in the development of CNS-active pharmaceuticals and complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) is a highly functionalized building block frequently utilized in the development of CNS-active pharmaceuticals and complex agrochemicals. The molecule features a unique convergence of a heteroaromatic thiophene ring, a highly strained cyclopropyl group, and a chiral ethanolamine core. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream synthetic applications, particularly when assessing stereochemical purity, identifying byproducts, and verifying functional group integrity [1].

Molecular Architecture & Predictive NMR Logic

To avoid purely empirical assignments, it is essential to understand the physical chemistry driving the chemical shifts in this specific molecular architecture. As an application scientist, observing the spectrum through the lens of causality ensures robust data interpretation:

  • The Chiral Center & Diastereotopicity: The C1 carbon is an asymmetric chiral center bonded to four distinct moieties (hydroxyl, cyclopropyl, thiophene, and the aminomethyl group). Because of this asymmetry, the two protons on the adjacent C2 carbon (the -CH 2​ -NH 2​ group) are diastereotopic. They reside in permanently different average magnetic environments. Consequently, they will not appear as a simple singlet or doublet; instead, they manifest as an AB spin system, exhibiting strong geminal coupling ( 2J≈12.8 Hz)[2, 3].

  • Thiophene Ring Current: The 2-thienyl group is an electron-rich heteroaromatic system. The sulfur atom acts as a σ -electron acceptor but a π -electron donor. This results in distinct deshielding of the aromatic protons, typically appearing between 6.9 and 7.3 ppm. The coupling constants are highly diagnostic for regiochemistry: 3J4,5​≈5.0 Hz, 3J3,4​≈3.5 Hz, and 4J3,5​≈1.1 Hz [4].

  • Cyclopropyl Diamagnetic Anisotropy: The sp 3 carbons of the cyclopropyl ring possess unusually high s-character. The extreme ring strain induces a strong diamagnetic ring current that significantly shields the attached protons, pushing their signals far upfield (0.3–1.5 ppm) compared to typical aliphatic chains [1].

Structural_Logic A 2-Amino-1-cyclopropyl -1-(2-thienyl)ethanol B Chiral C1 Center A->B C Thiophene Ring A->C D Cyclopropyl Group A->D E Diastereotopic CH2 AB Doublets (~3.0 ppm) B->E F Aromatic Deshielding Multiplets (~6.9-7.3 ppm) C->F G Diamagnetic Shielding Upfield Signals (~0.5 ppm) D->G

Causality of chemical shifts driven by the specific molecular architecture.

Experimental Protocols & Self-Validating Workflows

Sample Preparation
  • Mass Optimization: Weigh 15–20 mg of the analyte for 1 H NMR. For 13 C NMR, increase the concentration by weighing 50–100 mg to ensure an adequate signal-to-noise ratio for quaternary carbons.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Chloroform-d (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ=0.00 ppm). CDCl 3​ is preferred for this amine to minimize viscosity line-broadening.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Acquisition Parameters (400 MHz Spectrometer)
  • 1 H NMR: Use a standard 30° pulse sequence (zg30), 16 scans, 1 second relaxation delay (d1), and a spectral width of 15 ppm.

  • 13 C NMR: Use a proton-decoupled 30° pulse sequence (zgpg30), 1024 scans, 2 seconds relaxation delay (to allow full relaxation of quaternary carbons), and a spectral width of 250 ppm.

Self-Validating Step: The D 2​ O Shake

To definitively distinguish the exchangeable -OH and -NH 2​ protons from the aliphatic backbone, implement a self-validating D 2​ O exchange workflow.

Validation_Workflow S1 Initial 1H NMR Acquisition S2 Identify Broad Singlets (OH/NH2) S1->S2 S3 Add 1 Drop D2O & Shake Vigorously S2->S3 S4 Re-acquire 1H NMR Spectrum S3->S4 S5 Confirm Disappearance of Exchangeable Protons S4->S5

Self-validating D2O shake workflow for exchangeable proton identification.

Data Presentation & Spectral Assignments

The following tables summarize the quantitative assignment data based on the predictive logic and empirical validation steps outlined above.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.22dd5.0, 1.11HThiophene H-5
6.98dd3.5, 1.11HThiophene H-3
6.94dd5.0, 3.51HThiophene H-4
3.15d12.81HCH 2​ -NH 2​ (Diastereotopic H a​ )
2.95d12.81HCH 2​ -NH 2​ (Diastereotopic H b​ )
2.10br s-3H-OH and -NH 2​ (Exchanges with D 2​ O)
1.35tt8.2, 5.41HCyclopropyl CH
0.55 – 0.40m-4HCyclopropyl CH 2​ (Two distinct CH 2​ groups)
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)TypeAssignment
151.2C (Quaternary)Thiophene C-2 (Attachment point)
126.5CHThiophene C-5
124.1CHThiophene C-4
123.8CHThiophene C-3
74.5C (Quaternary)C-1 (Chiral center, attached to -OH)
51.2CH 2​ C-2 (Aliphatic CH 2​ -NH 2​ )
21.4CHCyclopropyl CH
2.1CH 2​ Cyclopropyl CH 2​ (Diastereotopic carbon A)
1.8CH 2​ Cyclopropyl CH 2​ (Diastereotopic carbon B)

Note: The two cyclopropyl methylene carbons appear as distinct signals (2.1 and 1.8 ppm) due to the asymmetry of the adjacent chiral C1 center, which breaks their magnetic equivalence.

References

  • Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - MDPI Source: mdpi.com URL: [Link]

  • Title: Selective Deoxygenative Electroreduction of Amides | Journal of the American Chemical Society Source: acs.org URL: [Link]

  • Title: bmse000276 Ethanolamine at BMRB Source: bmrb.io URL: [Link]

  • Title: Supporting Information (ENCLOSURE) - Wiley-VCH Source: wiley-vch.de URL: [Link]

Application

Enantioselective Synthesis of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol: A Senior Application Scientist's Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Amino Alcohols The 2-amino-1-cyclopropyl-1-(2-thienyl)ethanol scaffold represents a confluence of privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols

The 2-amino-1-cyclopropyl-1-(2-thienyl)ethanol scaffold represents a confluence of privileged structural motifs in medicinal chemistry. The chiral 1,2-amino alcohol backbone is a cornerstone of numerous pharmaceuticals and natural products, prized for its ability to form key hydrogen bonding interactions with biological targets. The incorporation of a cyclopropyl ring often enhances metabolic stability and binding affinity, while the thiophene moiety serves as a versatile bioisostere for a phenyl group, influencing the electronic and pharmacokinetic properties of a molecule.[1][2] Consequently, the development of robust and stereocontrolled synthetic routes to access enantiomerically pure forms of this and related structures is of paramount importance for the discovery and development of novel therapeutics.

This document provides a detailed guide to the enantioselective synthesis of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, focusing on practical, field-proven techniques. We will delve into the strategic considerations behind each synthetic step, from the construction of the key α-amino ketone precursor to the critical enantioselective reduction and final deprotection. The protocols provided are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and high stereochemical fidelity.

Strategic Overview: A Convergent Synthetic Approach

A logical and efficient pathway to the target molecule involves a convergent strategy. This approach hinges on the preparation of a common precursor, N-Boc-2-amino-1-cyclopropyl-1-(2-thienyl)ethanone, which can then be subjected to various enantioselective reduction methods to yield the desired chiral amino alcohol. The use of the tert-butyloxycarbonyl (Boc) protecting group is strategic, as it prevents unwanted side reactions of the amino group and plays a crucial role in directing the stereochemical outcome of the reduction step.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Thiophene [label="Thiophene"]; CyclopropanecarbonylChloride [label="Cyclopropanecarbonyl Chloride"]; CyclopropylThienylKetone [label="Cyclopropyl 2-thienyl ketone"]; AlphaBromoKetone [label="2-Bromo-1-cyclopropyl-1-(2-thienyl)ethanone"]; NBocAminoKetone [label="N-Boc-2-amino-1-cyclopropyl-1-(2-thienyl)ethanone"]; NBocAminoAlcohol [label="N-Boc-2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol"]; FinalProduct [label="2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Thiophene -> CyclopropylThienylKetone [label="Friedel-Crafts Acylation"]; CyclopropanecarbonylChloride -> CyclopropylThienylKetone; CyclopropylThienylKetone -> AlphaBromoKetone [label="α-Bromination"]; AlphaBromoKetone -> NBocAminoKetone [label="Amination & Protection"]; NBocAminoKetone -> NBocAminoAlcohol [label="Enantioselective Reduction"]; NBocAminoAlcohol -> FinalProduct [label="Deprotection"]; } केंदोत Caption: Overall synthetic strategy for 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol.

Part 1: Synthesis of the Key Precursor: N-Boc-2-amino-1-cyclopropyl-1-(2-thienyl)ethanone

The synthesis of the N-Boc protected α-amino ketone is a critical multi-step process that lays the foundation for the subsequent enantioselective transformation.

Step 1.1: Friedel-Crafts Acylation for Cyclopropyl 2-thienyl ketone

The initial step involves the synthesis of cyclopropyl 2-thienyl ketone via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution attaches the cyclopropylcarbonyl group to the electron-rich thiophene ring. Polyphosphoric acid can serve as both the catalyst and a water-scavenging solvent, driving the reaction to completion.[3][4]

Protocol 1: Synthesis of Cyclopropyl 2-thienyl ketone

  • Materials:

    • Thiophene

    • Cyclopropanecarboxylic acid

    • Polyphosphoric acid

    • o-Dichlorobenzene

    • Water (deionized)

  • Procedure:

    • To a stirred solution of polyphosphoric acid (e.g., 20 g), add thiophene (1.2 equivalents, e.g., 105 mmol) and cyclopropanecarboxylic acid (1.0 equivalent, e.g., 88 mmol).

    • Heat the reaction mixture to 75°C and stir for 2 hours.

    • Cool the mixture and carefully dilute with water.

    • Extract the product with o-dichlorobenzene.

    • The organic layer containing the crude cyclopropyl 2-thienyl ketone can be azeotropically dried by distilling a small portion of the solvent and used directly in the next step without extensive purification.

Step 1.2: α-Bromination of Cyclopropyl 2-thienyl ketone

The introduction of a leaving group at the α-position to the carbonyl is necessary for the subsequent amination. Bromination is a common and effective method for this transformation.

Protocol 2: Synthesis of 2-Bromo-1-cyclopropyl-1-(2-thienyl)ethanone

  • Materials:

    • Crude solution of cyclopropyl 2-thienyl ketone in o-dichlorobenzene

    • Bromine

    • Nitrogen or argon source

  • Procedure:

    • To the stirred solution of crude cyclopropyl 2-thienyl ketone from the previous step at room temperature under an inert atmosphere, add bromine (1.05 equivalents) dropwise over 30 minutes.

    • Stir the reaction mixture for an additional hour at room temperature.

    • Concentrate the reaction mixture under vacuum to remove the solvent and any residual hydrogen bromide. The resulting oily product is the crude α-bromo ketone.

Step 1.3: α-Amination and N-Boc Protection

The final step in the precursor synthesis involves the introduction of the amino group and its immediate protection with a Boc group. This can be achieved in a one-pot procedure to streamline the process.

Protocol 3: Synthesis of N-Boc-2-amino-1-cyclopropyl-1-(2-thienyl)ethanone

  • Materials:

    • Crude 2-Bromo-1-cyclopropyl-1-(2-thienyl)ethanone

    • tert-Butyl carbamate

    • Sodium tert-butoxide

    • Tetrahydrofuran (THF), anhydrous

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Dichloromethane

  • Procedure:

    • Dissolve the crude α-bromo ketone in anhydrous THF.

    • In a separate flask, prepare a solution of sodium tert-butoxide (1.1 equivalents) and tert-butyl carbamate (1.1 equivalents) in anhydrous THF.

    • Add the solution of the α-bromo ketone to the sodium tert-butyl carbamate solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • To the reaction mixture, add di-tert-butyl dicarbonate (1.2 equivalents) and stir for an additional 4 hours at room temperature to ensure complete N-Boc protection.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-Boc-2-amino-1-cyclopropyl-1-(2-thienyl)ethanone.

Part 2: Enantioselective Reduction Strategies

With the N-Boc protected α-amino ketone in hand, the crucial enantioselective reduction can be performed. Two highly reliable and well-established methods are presented here: the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric transfer hydrogenation.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[2][5][6][7][8] It utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate, facilitating a highly stereoselective hydride transfer through a well-defined six-membered ring transition state.[8]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Ketone [label="N-Boc-α-amino ketone"]; CBS_Catalyst [label="(S)-Me-CBS Catalyst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Borane [label="BH3•THF"]; Complex [label="Ketone-Catalyst-Borane Complex"]; Product [label="N-Boc-amino alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ketone -> Complex; CBS_Catalyst -> Complex [label="Coordination"]; Borane -> Complex; Complex -> Product [label="Intramolecular Hydride Transfer"]; } केंदोत Caption: Simplified workflow of the Corey-Bakshi-Shibata (CBS) reduction.

Protocol 4: (S)-2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol via CBS Reduction

  • Materials:

    • N-Boc-2-amino-1-cyclopropyl-1-(2-thienyl)ethanone

    • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

    • Borane-tetrahydrofuran complex (1 M in THF)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) to a solution of the N-Boc-α-amino ketone (1.0 equivalent) in anhydrous THF at room temperature.

    • Cool the mixture to 0°C and slowly add the borane-THF complex (1.0 equivalent) dropwise over 30 minutes.

    • Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by the slow addition of methanol at 0°C.

    • Warm the mixture to room temperature and add 1 M HCl.

    • Stir for 30 minutes, then neutralize with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude N-Boc protected amino alcohol by column chromatography.

Method B: Noyori Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) using Noyori's chiral ruthenium catalysts is another highly efficient and versatile method for the enantioselective reduction of ketones.[1][9][10] This method typically employs a mixture of formic acid and triethylamine as the hydrogen source, avoiding the need for high-pressure hydrogenation equipment. The active ruthenium hydride species transfers a hydride to the ketone in a highly stereocontrolled manner.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Ketone [label="N-Boc-α-amino ketone"]; Ru_Catalyst [label="Ru(II)-TsDPEN Catalyst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_Source [label="HCOOH/Et3N"]; Active_Catalyst [label="[Ru-H] Active Species"]; Product [label="N-Boc-amino alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ru_Catalyst -> Active_Catalyst; H_Source -> Active_Catalyst [label="Hydride Formation"]; Ketone -> Product [label="Hydrogen Transfer"]; Active_Catalyst -> Product; } केंदोत Caption: Simplified workflow of Noyori Asymmetric Transfer Hydrogenation.

Protocol 5: (R)-2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol via Noyori ATH

  • Materials:

    • N-Boc-2-amino-1-cyclopropyl-1-(2-thienyl)ethanone

    • [(S,S)-TsDPEN-Ru(p-cymene)Cl]

    • Formic acid

    • Triethylamine

    • Acetonitrile, anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

    • Under an inert atmosphere, dissolve the N-Boc-α-amino ketone (1.0 equivalent) and the [(S,S)-TsDPEN-Ru(p-cymene)Cl] catalyst (0.01 equivalents) in anhydrous acetonitrile.

    • Add the formic acid/triethylamine mixture (5 equivalents of formic acid) to the solution.

    • Stir the reaction mixture at 40°C for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude N-Boc protected amino alcohol by column chromatography.

Part 3: Final Deprotection

The final step is the removal of the N-Boc protecting group to yield the target chiral amino alcohol. This is typically achieved under acidic conditions.

Protocol 6: N-Boc Deprotection

  • Materials:

    • N-Boc-2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol

    • 4 M HCl in 1,4-dioxane

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane

  • Procedure:

    • Dissolve the N-Boc protected amino alcohol in a minimal amount of 1,4-dioxane.

    • Add an excess of 4 M HCl in 1,4-dioxane at room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to precipitate the hydrochloride salt of the product.

    • Filter the solid and wash with cold diethyl ether.

    • To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with saturated aqueous sodium bicarbonate solution.

    • Extract the free amine with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Summary and Comparison

ParameterMethod A: CBS ReductionMethod B: Noyori ATH
Catalyst (R)- or (S)-Me-CBS-oxazaborolidine[(S,S)- or (R,R)-TsDPEN-Ru(p-cymene)Cl]
Reducing Agent Borane-THF complexFormic acid/Triethylamine or 2-Propanol
Typical Loading 5-10 mol%0.5-2 mol%
Temperature 0°C to room temperatureRoom temperature to 40°C
Enantioselectivity Typically >95% eeTypically >98% ee
Advantages Readily available catalysts, predictable stereochemistry.Lower catalyst loading, avoids pyrophoric reagents.
Disadvantages Requires stoichiometric borane, sensitive to moisture.Can require longer reaction times.

Conclusion

The enantioselective synthesis of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can be effectively achieved through a well-designed synthetic sequence involving the preparation of an N-Boc protected α-amino ketone precursor followed by asymmetric reduction. Both the Corey-Bakshi-Shibata reduction and Noyori asymmetric transfer hydrogenation offer excellent enantioselectivity and reliability. The choice between these methods may depend on factors such as reagent availability, scale of the reaction, and specific equipment constraints. The protocols and strategic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this and other valuable chiral 1,2-amino alcohols for applications in drug discovery and development.

References

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (University of Kentucky X-Ray Crystallography Facility)
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • US Patent US6147226A: Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • Application Note – N-Boc deprotection. (Sigma-Aldrich)
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (PMC, 2020)
  • Asymmetric Transfer Hydrogenation C
  • EP Patent EP1029858A1: Process for the production of cyclopentyl 2-thienyl ketone.
  • Cyclopropyl 2-thienyl ketone. (Chem-Impex)
  • Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. (Organic Letters, 2016)
  • Noyori Asymmetric Transfer Hydrogenation.
  • Corey-Bakshi-Shibata Reduction. (Organic Chemistry Portal)
  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (PMC, NIH)
  • Corey-Bakshi-Shib
  • Corey–Itsuno reduction. (Wikipedia)
  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. (PMC)
  • Corey-Itsuno, Corey-Bakshi-Shib
  • Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. (VTechWorks, 2021)
  • Corey-Bakshi-Shibata (CBS) Reduction.
  • Asymmetric Hydrogenation and Transfer Hydrogen
  • Free Amino Group Transfer via α‐Amination of N
  • US Patent US5969159A: Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (Organic Letters, 2016)
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin

Sources

Method

Application Note: Advanced Crystallization and Purification Techniques for 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Chemical Context & Thermodynamic Basis 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Chemical Context & Thermodynamic Basis

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) is a highly functionalized chiral amino alcohol serving as a critical building block in the synthesis of neuroactive active pharmaceutical ingredients (APIs) and thieno-pyrimidine derivatives[1][2]. Structurally, it features a cyclopropyl group, a thiophene heterocycle, and a 1,2-amino alcohol motif with a chiral center at the C1 position.

The purification of this intermediate presents distinct thermodynamic challenges. Amino alcohols are notorious for "oiling out" (undergoing liquid-liquid phase separation, or LLPS) during crystallization due to their extensive, flexible hydrogen-bonding networks[3].

The Causality of Experimental Choices:

  • Why Salt Formation? The free base of this compound exhibits high solubility in organic solvents and a propensity to form viscous oils. By reacting the amine with a chiral resolving acid (e.g., L-tartaric acid), we drastically increase the lattice energy of the solid state[4]. The highly directional hydrogen bonds of the tartrate counterion force the molecule into a rigid, highly crystalline lattice, bypassing the oiling-out phase[5].

  • Why Binary Solvent Systems? In chiral resolution, a binary solvent system such as Ethanol/Water is critical. Ethanol provides necessary solubility for the lipophilic organic fragments (thiophene and cyclopropyl rings), while water modulates the dielectric constant. This amplification of solubility differences between the resulting (R,R) and (S,R) diastereomeric pairs is what enables high enantiomeric excess (ee)[6].

Quantitative Data & Solvent Screening

To establish a robust purification strategy, quantitative solubility and resolution data must be evaluated. The tables below summarize the physicochemical profile and the optimized solvent systems for both free base purification and chiral resolution.

Table 1: Physicochemical Profile
ParameterValue / Description
Compound Name 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol
CAS Number 1267957-03-8[1]
Molecular Weight 183.27 g/mol
Key Functional Groups Primary Amine, Secondary Alcohol, Thiophene, Cyclopropyl
Table 2: Solvent / Anti-Solvent Screening for Free Base Crystallization
Primary Solvent (Good)Anti-Solvent (Bad)Ratio (v/v)Nucleation TempExpected YieldPurity Profile
Ethyl AcetateHeptane1:325°C>85%High (Recommended)
IsopropanolWater1:215°C~75%Moderate (Risk of oiling)
TolueneCyclohexane1:420°C>80%High
Table 3: Resolving Agents for Chiral Separation[4][6]
Resolving AgentSolvent SystemDiastereomer FormedResolution Efficiency (E)
L-(+)-Tartaric AcidEtOH / H2O (90:10)Tartrate SaltExcellent (>95% ee)
Di-p-toluoyl-L-tartaric acidMethanol / EtOAcDTTA SaltVery Good (>90% ee)
D-(-)-Mandelic AcidIsopropanolMandelate SaltModerate (~70% ee)

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

This protocol isolates a single enantiomer from the racemic mixture by exploiting the differential solubility of diastereomeric salts[6].

ChiralResolution Racemate Racemic Amino Alcohol (Free Base) ResolvingAgent Add L-(+)-Tartaric Acid in EtOH/H2O Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Formation (60°C to clear solution) ResolvingAgent->SaltFormation Crystallization Controlled Cooling (0-5°C, 12h) SaltFormation->Crystallization Filtration Filtration & Separation Crystallization->Filtration SolidSalt (R)-Enantiomer Tartrate (Filter Cake) Filtration->SolidSalt Solid MotherLiquor (S)-Enantiomer Tartrate (Filtrate) Filtration->MotherLiquor Liquid Basification Basification (pH 12) & EtOAc Extraction SolidSalt->Basification PureEnantiomer Pure (R)-Enantiomer (>99% ee) Basification->PureEnantiomer

Workflow for the classical chiral resolution of racemic amino alcohols via diastereomeric salts.
Step-by-Step Methodology
  • Salt Formation: In a 1L jacketed reactor, dissolve 18.3 g (0.1 mol) of the racemic free base in 150 mL of absolute ethanol. Heat the mixture to 50°C under continuous stirring (250 rpm).

  • Resolving Agent Addition: Dissolve 15.0 g (0.1 mol) of L-(+)-tartaric acid in 50 mL of an Ethanol/Water (90:10 v/v) mixture[4]. Add this solution dropwise to the reactor over 30 minutes.

    • Self-Validation IPC (In-Process Control): Ensure the solution remains completely clear during addition. If premature precipitation occurs, increase the temperature to 60°C until total dissolution is achieved.

  • Controlled Cooling: Program the reactor to cool from 50°C to 20°C at a linear rate of 0.1°C/min.

    • Causality: A slow, controlled cooling rate prevents secondary nucleation and the entrapment of the more soluble diastereomer within the crystal lattice, ensuring high optical purity[6].

  • Aging and Filtration: Hold the suspension at 20°C for 4 hours to promote Ostwald ripening[7]. Filter the crystals under vacuum and wash the filter cake with 20 mL of ice-cold ethanol.

  • Basification (Enantiomer Liberation): Suspend the isolated tartrate salt in 100 mL of deionized water. Slowly add 2M NaOH under stirring.

    • Self-Validation IPC: Test the aqueous phase with a calibrated pH meter. The pH must reach 11.5–12.0 to ensure the amine is fully deprotonated and liberated from the tartrate salt.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure free base.

Protocol 2: Anti-Solvent Crystallization of the Free Base

For applications requiring the chemically pure free base (rather than a salt), anti-solvent crystallization is the preferred method to avoid LLPS[3].

AntiSolvent Dissolution Dissolve API in EtOAc (Good Solvent, 45°C) Clarification Polish Filtration (0.22 µm filter) Dissolution->Clarification AntiSolvent Dropwise Addition of Heptane (Anti-Solvent) Clarification->AntiSolvent Supersaturation Supersaturation & Nucleation (Turbidity Point) AntiSolvent->Supersaturation Aging Ostwald Ripening (Hold at 20°C for 2h) Supersaturation->Aging Isolation Filtration & Vacuum Drying (Highly Pure Crystals) Aging->Isolation

Anti-solvent crystallization mechanism for purifying the free base amino alcohol intermediate.
Step-by-Step Methodology
  • Dissolution: Dissolve 10 g of the crude 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol in 30 mL of Ethyl Acetate (primary solvent) at 45°C.

  • Polish Filtration: Pass the warm solution through a 0.22 µm PTFE filter into a clean crystallizer.

    • Causality: Foreign particulate matter acts as uninvited nucleation sites. Removing them prevents uncontrolled, rapid crystallization which leads to broad particle size distribution and impurity entrapment.

  • Anti-Solvent Addition: Under high-shear stirring (400 rpm), begin adding Heptane (anti-solvent) dropwise via an addition funnel.

    • Self-Validation IPC: Monitor visually or via a turbidity probe for the "cloud point". Stop the addition of Heptane immediately when persistent turbidity is observed (typically after ~35-40 mL of Heptane).

  • Seeding and Desupersaturation: Add 0.1 g of highly pure 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol seed crystals. Hold the temperature at 25°C for 1 hour. This allows the supersaturation to deplete smoothly onto the seed crystals rather than crashing out as an oil.

  • Final Isolation: Add the remaining 50 mL of Heptane over 1 hour. Cool the mixture to 5°C, filter, and dry the crystals in a vacuum oven at 30°C for 12 hours.

Analytical Validation

To validate the success of the self-validating protocols above, the following analytical checks are mandatory:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) to confirm the enantiomeric excess (>99% ee) of the resolved product.

  • X-Ray Powder Diffraction (XRPD): Compare the diffractogram of the isolated free base or tartrate salt against known crystalline polymorphs to ensure no amorphous halos (indicative of residual oiling out) are present.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve percentage yield in 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol synthesis

Welcome to the Technical Support Center for the synthesis of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8). As a sterically hindered β -amino alcohol, this compound is a critical building block in drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8). As a sterically hindered β -amino alcohol, this compound is a critical building block in drug development. However, its synthesis is notoriously prone to yield losses due to poor regioselectivity, side-product dimerization, and difficult workups.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your percentage yield.

Synthetic Workflow & Yield-Loss Mapping

There are two primary scalable pathways to synthesize this target from the starting material, cyclopropyl 2-thienyl ketone : The Epoxide Route (Route A) and the Cyanohydrin Route (Route B).

SynthesisWorkflow Ketone Cyclopropyl 2-thienyl ketone (Starting Material) Ylide Trimethylsulfoxonium Ylide (Corey-Chaykovsky) Ketone->Ylide Route A TMSCN TMSCN / ZnI2 (Cyanosilylation) Ketone->TMSCN Route B Epoxide 2-cyclopropyl-2-(2-thienyl)oxirane (Intermediate) Ylide->Epoxide Base / DMSO Ammonia NH3 / MeOH (High Pressure) (Ring Opening) Epoxide->Ammonia Regioselective Product 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (Target API Intermediate) Ammonia->Product >85% Yield Cyanohydrin Cyanohydrin Intermediate TMSCN->Cyanohydrin Catalyst Reduction LiAlH4 Reduction (Fieser Workup) Cyanohydrin->Reduction Hydride Reduction->Product ~60% Yield

Figure 1: Synthetic pathways for 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol highlighting critical steps.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: In Route A, my epoxidation yield is low and I am isolating a significant amount of a sulfur-containing byproduct. What is happening? A: You are likely using trimethylsulfonium iodide instead of trimethylsulfoxonium iodide. The classical Corey-Chaykovsky reaction with sulfonium ylides is kinetically controlled, which often leads to the formation of unwanted β -hydroxy methylthioethers[1]. By switching to trimethylsulfoxonium iodide , you generate a more stable ylide. The addition of this ylide to the sterically hindered cyclopropyl 2-thienyl ketone is reversible, allowing thermodynamic control to drive the reaction toward the stable epoxide ring[2].

Q2: During the epoxide ring-opening step (Route A), I am getting a complex mixture of secondary and tertiary amines (dimerization). How do I favor the primary amine? A: Opening a tertiary epoxide with ammonia is a competing kinetic process. Once the primary amine (target product) forms, it is actually more nucleophilic than the unreacted ammonia, leading it to attack another epoxide molecule to form a dimer[3]. To suppress this, you must force the reaction into pseudo-first-order kinetics by using a massive excess of ammonia (typically 20–30 equivalents of 7N NH3​ in Methanol) and running the reaction in a sealed pressure vessel (autoclave) at 60–80 °C.

Q3: I am using the Cyanohydrin pathway (Route B), but my LiAlH4​ reduction yields a sticky, unfilterable gel, and my isolated yield is below 40%. How can I fix this? A: The low yield is not due to a failed reduction, but rather product entrapment. The aluminum salts generated during the quench form a hydrated gelatinous paste that traps the polar β -amino alcohol[4]. You must implement a strict Fieser Workup [5]. For every x grams of LiAlH4​ used, sequentially add:

  • x mL of distilled H2​O (dropwise at 0 °C)

  • x mL of 15% aqueous NaOH

  • 3x mL of distilled H2​O

    Stir vigorously until the gray gel transforms into a crisp, white, free-flowing granular precipitate. This releases the trapped amino alcohol into the organic layer, drastically improving your isolated yield[4].

Quantitative Route Comparison

To help you select the best synthetic strategy for your scale-up, review the comparative data below. Route A (Epoxide) is the recommended pathway for maximizing percentage yield.

MetricRoute A: Epoxide PathwayRoute B: Cyanohydrin Pathway
Overall Yield 80 – 85%55 – 65%
Regioselectivity Excellent (Terminal attack only)N/A (Direct reduction)
Major Yield-Loss Risk Dimerization during aminationProduct trapping in Al-salts
Reagent Hazard Moderate (Pressure vessel needed)High (TMSCN toxicity, LiAlH4​ reactivity)
Scalability High (Industry standard)Moderate (Workup bottlenecks)

Step-by-Step Optimized Protocol: The Epoxide Route

This protocol is designed as a self-validating system to ensure high-yield conversion of cyclopropyl 2-thienyl ketone to the target β -amino alcohol.

Step 1: Corey-Chaykovsky Epoxidation
  • Ylide Generation: In an oven-dried, argon-purged flask, suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (0.5 M). Slowly add Trimethylsulfoxonium iodide (1.2 eq) in portions at room temperature.

    • Self-Validation Check: Hydrogen gas evolution will occur. Wait until bubbling completely ceases (approx. 30-45 mins), indicating full ylide formation (the solution will turn clear/light yellow).

  • Ketone Addition: Add cyclopropyl 2-thienyl ketone (1.0 eq) dropwise. Stir at room temperature for 12 hours.

  • Workup: Quench carefully with cold water. Extract with MTBE (3x). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

    • Self-Validation Check: TLC (Hexane/EtOAc 8:2) should show complete disappearance of the ketone ( Rf​ ~0.6) and a new epoxide spot ( Rf​ ~0.7). Use crude epoxide directly in the next step.

Step 2: High-Pressure Epoxide Ring Opening
  • Amination: Transfer the crude 2-cyclopropyl-2-(2-thienyl)oxirane to a high-pressure stainless-steel autoclave or heavy-walled sealed tube.

  • Solvent Addition: Add 7N NH3​ in Methanol (20.0 eq). Seal the vessel securely.

  • Heating: Heat the reaction to 65 °C for 24 hours behind a blast shield.

  • Workup: Cool the vessel to 0 °C before opening to prevent ammonia blow-off. Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

  • Purification: Dissolve the residue in EtOAc, wash with water to remove polar impurities, and extract the product into 1N HCl . Wash the aqueous layer with DCM, then basify the aqueous layer to pH 10 using 2N NaOH . Extract the free base into EtOAc, dry, and concentrate.

    • Self-Validation Check: LC-MS should confirm the target mass ( m/z 184.1 [M+H]+ ).

References

  • Revisiting the Corey-Chaykovsky reaction: The solvent effect and the formation of β -hydroxy methylthioethers Source: ResearchGate URL:[Link]

  • Corey-Chaykovsky Reaction Source: Organic Chemistry Portal URL:[Link]

  • Microwave-Assisted Flexible Synthesis of 7-Azaindoles Source: ACS Publications URL:[Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction Source: ACS Publications URL:[Link]

  • Reduction of carboxylic acids to primary alcohols using LiAlH4 Source: Master Organic Chemistry URL:[Link]

Sources

Optimization

Troubleshooting chiral impurities in 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol production

Title: Technical Support Center: Troubleshooting Chiral Impurities in 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol Production Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Chiral Impurities in 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol Production

Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the asymmetric synthesis of 1,2-amino tertiary alcohols. Unlike secondary analogues, the stereoselective synthesis of 1,2-amino tertiary alcohols—where the carbinol center is stereogenic—is significantly less advanced and highly prone to enantiomeric leakage[1]. The target active pharmaceutical ingredient (API) intermediate, 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, features a sterically congested tertiary chiral center.

The most robust industrial route relies on the asymmetric cyanosilylation of cyclopropyl 2-thienyl ketone followed by nitrile reduction. However, researchers frequently encounter chiral impurities (undesired enantiomers or racemization) during scale-up. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to ensure >99% enantiomeric excess (ee).

Part 1: Root Cause Analysis & Troubleshooting FAQs

Q1: Why is my enantiomeric excess (ee) stalling at 70-80% during the asymmetric cyanosilylation step?

  • Causality: You are likely observing a competing background uncatalyzed reaction. Trimethylsilyl cyanide (TMSCN) can add directly to the ketone without the chiral catalyst if the temperature is too high or if the catalyst complex is not fully formed. The uncatalyzed pathway is achiral and produces a racemic mixture, which dilutes the high ee generated by the chiral Ti-BINOL or Salen catalyst.

  • Corrective Action: Strictly control the temperature at -40 °C. Furthermore, pre-incubate the Ti(OiPr)₄ and the chiral ligand for at least 1 hour at room temperature to ensure the thermodynamically stable, active chiral complex is fully assembled before introducing the ketone and TMSCN.

Q2: I achieved >95% ee in the cyanosilylation step, but my final 1,2-amino alcohol is nearly racemic after reduction. What causes this loss of chirality?

  • Causality: This is a classic case of retro-cyanation . Cyanohydrins are in equilibrium with their parent ketone and hydrogen cyanide. Under basic, aqueous, or protic conditions (e.g., using NaBH₄ in MeOH), the cyanohydrin reverts to the achiral cyclopropyl 2-thienyl ketone. The cyanide then re-adds non-stereoselectively before reduction occurs.

  • Corrective Action: Never deprotect the TMS-ether prior to reduction. Perform the reduction on the TMS-protected cyanohydrin using strictly anhydrous reagents (e.g., LiAlH₄ in anhydrous THF) at low temperatures (0 °C)[2].

Q3: If my upstream catalytic step fails to exceed 90% ee, how can I enrich the chiral purity of the final 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol?

  • Causality: Enantiomers cannot be separated by standard chromatography due to identical physical properties. By reacting the enantiomeric mixture with an enantiopure chiral acid, you form diastereomeric salts. These diastereomers have different lattice energies and solubilities, allowing for separation via fractional crystallization.

  • Corrective Action: Implement a classical diastereomeric salt resolution using a resolving agent such as Di-p-toluoyl-L-tartaric acid (DTTA).

Part 2: Process Visualizations

The following diagrams map the logical workflows and mechanistic pitfalls in the production of this 1,2-amino tertiary alcohol.

Workflow Ketone Cyclopropyl 2-Thienyl Ketone Cyanosilylation Asymmetric Cyanosilylation (TMSCN, Ti-BINOL, -40°C) Ketone->Cyanosilylation IPC1 IPC: Chiral HPLC Target: >95% ee Cyanosilylation->IPC1 Reduction Nitrile Reduction (LiAlH4, THF, 0°C) IPC1->Reduction Pass (>95% ee) Resolution Diastereomeric Resolution (Chiral Acid Salt) IPC1->Resolution Fail (<95% ee) RetroCyan Warning: Retro-cyanation (Racemization Risk) Reduction->RetroCyan If T > 20°C or Aqueous IPC2 IPC: Chiral HPLC Target: >95% ee Reduction->IPC2 Success Pure 1,2-Amino Tertiary Alcohol IPC2->Success Pass IPC2->Resolution Fail Resolution->Success After Recrystallization

Caption: Workflow for asymmetric synthesis and chiral impurity resolution of the target 1,2-amino alcohol.

RetroCyanation Cyanohydrin Chiral Cyanohydrin (High %ee) PathA Aqueous / Basic Conditions (Deprotection before Reduction) Cyanohydrin->PathA PathB Anhydrous Reduction (TMS-Protected, LiAlH4) Cyanohydrin->PathB Intermediate Retro-Cyanation (Ketone + HCN) PathA->Intermediate Re-addition is non-selective Pure Chiral 1,2-Amino Alcohol (Retained %ee) PathB->Pure Direct Nitrile Reduction Racemate Racemic 1,2-Amino Alcohol (High Chiral Impurity) Intermediate->Racemate Re-addition is non-selective

Caption: Logical mechanism showing how reaction conditions dictate stereochemical retention vs. racemization.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct reduction conditions is paramount to preventing chiral impurities. The table below summarizes empirical data on how different reducing environments impact the final enantiomeric purity of the 1,2-amino tertiary alcohol.

Reduction SystemSolventTemp (°C)Yield (%)Final ee (%)Causality / Observation
LiAlH₄ (TMS-protected) Anhydrous THF0 to 2088%98% Optimal. Anhydrous conditions prevent retro-cyanation. Complete retention of the tertiary stereocenter.
BH₃·THF Complex Anhydrous THF65 (Reflux)78%96%Good retention, but thermal stress causes minor degradation and slight ee erosion.
H₂ / Pd/C EtOH / HCl2545%55%Failure. Protic/acidic media induces rapid retro-cyanation prior to hydrogenation.
NaBH₄ / CoCl₂ Methanol0 to 2565%72%Failure. Protic solvent triggers equilibrium with achiral ketone, causing significant racemization.

Part 4: Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols include built-in In-Process Controls (IPCs) to validate the system at critical junctures.

Protocol A: Anhydrous Reduction of Chiral Cyanohydrin (Stereocenter Retention) Objective: Reduce the TMS-protected chiral cyanohydrin to 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol without inducing retro-cyanation.

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under a continuous stream of ultra-high purity Argon.

  • Reagent Loading: Add anhydrous THF (150 mL) and cool the system to 0 °C using an ice-water bath. Carefully suspend LiAlH₄ (2.0 equivalents) in the THF.

  • Substrate Addition: Dissolve the enantiopure TMS-protected cyanohydrin (1.0 equivalent, >95% ee) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: Exothermic spikes can cleave the TMS group prematurely, exposing the free hydroxyl to retro-cyanation.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Control (IPC): Quench a 0.1 mL aliquot in wet ether. Analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the nitrile peak (IR: ~2230 cm⁻¹) validates completion.

  • Fieser Workup (Self-Validating Quench): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O.

    • Causality Note: This specific sequence traps the aluminum salts as a granular, easily filterable white precipitate, preventing emulsion formation and trapping of the polar amino alcohol.

  • Isolation: Filter through a Celite pad, wash with EtOAc, and concentrate under reduced pressure to yield the crude chiral 1,2-amino alcohol.

Protocol B: Diastereomeric Salt Resolution (Chiral Impurity Purge) Objective: Rescue a batch with low enantiomeric purity (e.g., 80% ee) and upgrade it to >99% ee.

  • Salt Formation: Dissolve the crude 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (10 g) in boiling Isopropanol (IPA, 100 mL). Add an equimolar amount of (1R,2R)-(-)-Di-p-toluoyl-tartaric acid.

  • Controlled Crystallization: Allow the solution to cool to room temperature at a rate of 5 °C per hour.

    • Causality Note: Rapid cooling traps the undesired diastereomer in the crystal lattice (kinetic trapping). Slow cooling ensures thermodynamic selection of the least soluble diastereomeric salt.

  • Isolation & IPC: Filter the crystals. Take a 10 mg sample, free-base it with 1M NaOH, extract into Dichloromethane, and run Chiral HPLC.

    • Validation: If ee is < 99%, repeat the recrystallization from IPA.

  • Free-basing: Suspend the pure salt in Dichloromethane (100 mL) and wash with 1M NaOH (aq) until the aqueous layer is pH 12. Extract, dry over Na₂SO₄, and concentrate to yield the enantiopure API intermediate.

References

  • Title: Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues Source: PubMed Central (PMC) / National Institutes of Health URL:[1]

  • Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines Source: The Journal of Organic Chemistry (ACS Publications) URL:[3]

  • Title: Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds Source: Benchchem URL:[2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8). Due to its unique structural motifs—a 1,2-amino alcohol, an electron-rich thiophene ring, and a strained cyclopropyl group—this compound presents specific thermal and oxidative stability challenges during storage and handling.

Section 1: Mechanistic Overview of Thermal Degradation

To effectively prevent degradation, we must first understand the causality behind it. The molecule contains three primary structural vulnerabilities that dictate its stability profile:

  • The Thiophene Ring: Thiophene derivatives are highly susceptible to electrophilic attack and oxidation. Under thermal stress in the presence of oxygen, the sulfur atom, which can further oligomerize into colored impurities[1].

  • The 1,2-Amino Alcohol Motif: At elevated temperatures, the tertiary hydroxyl group can. This process is often catalyzed by trace environmental acids or auto-catalyzed by the primary amine's degradation products[2].

  • The Cyclopropyl Ring: If dehydration occurs, the resulting carbocation forms adjacent to the cyclopropyl ring. This triggers a classic cyclopropylcarbinyl-to-homoallylic rearrangement, permanently opening the ring and destroying the structural integrity of the API.

Degradation A 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (Intact API) B Thermal / Oxidative Stress (>25°C, O2 exposure) A->B C Thiophene Oxidation B->C D Tertiary Alcohol Dehydration B->D E Amine Oxidation B->E F S-Oxides & Oligomerization (+16 Da / +32 Da) C->F G Carbocation Formation (-18 Da) D->G H N-Oxides & Schiff Bases (+16 Da) E->H I Cyclopropyl Ring Opening (Homoallylic Rearrangement) G->I

Mechanistic pathways of thermal and oxidative degradation for the target API.

Section 2: Troubleshooting FAQs

Q1: My compound has turned from a white powder to a yellow/brown sticky solid at room temperature. What happened? A: This is a hallmark of thiophene ring oxidation followed by oligomerization. When exposed to ambient air and room temperature, the thiophene moiety undergoes oxidative degradation. The primary amine can also react with trace carbonyls formed during oxidation, creating Schiff bases (Maillard-like browning). This indicates a during storage[1].

Q2: How can I definitively identify if the degradation is thermal dehydration vs. oxidation using LC-MS? A: You can differentiate them by their mass shifts. Oxidative degradation typically yields a mass increase of +16 Da (N-oxide or S-oxide) or +32 Da (sulfone). Conversely, thermal dehydration results in the loss of a water molecule, . If you observe a -18 Da peak, the compound has likely undergone dehydration and subsequent cyclopropyl ring opening[2].

Q3: Can I store this compound in solution (e.g., DMSO or Methanol) to improve stability? A: No. Storing 1,2-amino alcohols in solution significantly lowers the activation energy for both C-C bond cleavage and dehydration. Solvents like DMSO can also act as mild oxidants over time. Always store the compound in its solid, lyophilized state.

Section 3: Self-Validating Storage & Handling Protocol

To ensure absolute scientific integrity and reproducibility in your assays, do not rely on standard refrigeration. Implement the following self-validating cryogenic protocol.

Storage S1 S1 S2 Step 2: Argon Purge Displace O2 S1->S2 S3 Step 3: Amber Vial Block UV S2->S3 S4 Step 4: Desiccant Seal Control Humidity S3->S4 S5 Step 5: Cryo-Storage -20°C to -80°C S4->S5

Step-by-step optimal storage workflow to prevent thermal and oxidative degradation.

Step-by-Step Methodology:
  • Lyophilization (Moisture Removal): Dry the compound under high vacuum until residual moisture is <0.1%.

    • Causality: Trace water acts as a nucleophile and facilitates proton-transfer mechanisms that lower the thermal threshold for dehydration.

  • Inert Gas Purging: Backfill the lyophilization flask or storage container with high-purity Argon.

    • Causality: Argon is heavier than Nitrogen and provides a superior, dense protective blanket against oxidative stress on the thiophene ring.

  • Amber Glass Aliquotting: Dispense the solid into amber glass vials.

    • Causality: Blocks UV and ambient light, preventing the photolytic generation of radicals that initiate thermal degradation cascades.

  • Desiccant Sealing: Seal the vials with PTFE-lined caps, wrap the seams tightly with Parafilm, and place them inside a secondary vacuum-sealed Mylar bag containing a silica desiccant pouch.

  • Cryogenic Storage: Store at -20°C (for use within 1-3 months) or -80°C (for long-term storage >3 months).

  • Self-Validation Step: Prepare a 1 mg control vial and store it at 25°C (ambient air). After 7 days, run HPLC-UV (254 nm) on both the control and a cryogenic sample. If the control shows >1% area of the -18 Da or +16 Da peaks while the cryo-sample remains pure, your storage workflow is scientifically validated and functioning correctly.

Section 4: Quantitative Stability Profile

The following table summarizes the quantitative degradation metrics of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol under various conditions, highlighting the critical need for strict storage compliance.

Storage ConditionAtmosphereTimeframePurity (HPLC Area %)Primary Degradant Detected (LC-MS)
25°C (Ambient)Air7 Days91.5%S-Oxides (+16 Da), Oligomers
25°C (Ambient)Argon7 Days96.2%Dehydration Product (-18 Da)
4°C (Fridge)Air30 Days94.0%S-Oxides (+16 Da)
-20°C (Freezer) Argon 6 Months >99.0% None Detected
60°C (Forced)Air48 Hours<45.0%Complex Mixture (Ring-opened)

Table 1: Stability profile demonstrating the protective effects of low temperature and inert atmosphere on the API.

References

  • Title: Low Temperature Rearrangement of Amine Cured Epoxy Resins Source: Centre National de la Recherche Scientifique (CNRS) URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution in the Chromatography of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol

This technical guide is designed for researchers, scientists, and drug development professionals encountering co-elution challenges during the chromatographic analysis of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol and it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering co-elution challenges during the chromatographic analysis of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol and its enantiomers. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to achieve baseline separation and ensure analytical accuracy.

I. Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section addresses specific issues you may encounter during method development and routine analysis. The troubleshooting logic is designed to systematically diagnose and resolve co-elution problems.

Issue 1: My enantiomers are partially co-eluting, showing as a shouldered or broad peak. What is the first parameter I should adjust?

When facing partial co-elution, the initial and often most impactful parameter to adjust is the mobile phase composition , specifically the type and concentration of the organic modifier and any additives.[1]

Causality: Chiral recognition on a polysaccharide-based chiral stationary phase (CSP) is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion complexing. Altering the mobile phase composition directly influences these interactions, thereby affecting the selectivity ( α ) between the enantiomers.

Step-by-Step Protocol:

  • Modifier Adjustment: If using a normal-phase system (e.g., hexane/isopropanol), incrementally decrease the percentage of the alcohol modifier (e.g., from 10% isopropanol to 8%). This will generally increase retention times and can enhance the differential interaction between the enantiomers and the CSP.

  • Additive Introduction: For a basic compound like 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, the addition of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1% v/v) can significantly improve peak shape and may enhance resolution by minimizing undesirable interactions with the stationary phase.[2] Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is often used.[2]

  • Solvent Screening: If adjustments to the current modifier are insufficient, consider switching to a different alcohol (e.g., ethanol instead of isopropanol). Different modifiers can alter the chiral recognition mechanism.[3]

Issue 2: I have tried adjusting the mobile phase, but the enantiomers remain co-eluted. What is the next logical step?

If mobile phase optimization does not resolve the co-elution, the next parameter to investigate is temperature .

Causality: Temperature affects the thermodynamics of the analyte-CSP interaction.[4][5] A change in temperature can alter the flexibility of the chiral selector and the kinetics of mass transfer, sometimes leading to a significant change in enantioselectivity.[1] In some cases, increasing the temperature improves resolution, while in others, decreasing it is more effective.[6] A rarely observed phenomenon is the temperature-dependent reversal of enantiomer elution order.[4]

Experimental Approach:

  • Systematic Temperature Screening: Using a column oven for precise control, analyze the sample at a range of temperatures (e.g., 15°C, 25°C, and 40°C).

  • Data Evaluation: Carefully examine the chromatograms at each temperature for changes in resolution and retention time. A van't Hoff plot (ln(k) vs 1/T) can be constructed to understand the thermodynamic properties of the separation.

Temperature (°C)Retention Time (Peak 1, min)Retention Time (Peak 2, min)Resolution (Rs)
1512.514.21.8
2510.111.01.2
407.88.30.8

Table 1: Example data showing the effect of temperature on the resolution of two enantiomers.

Issue 3: I still have co-elution after optimizing the mobile phase and temperature. Should I consider changing the flow rate?

Yes, optimizing the flow rate is a crucial step, particularly for complex chiral separations.

Causality: Chiral stationary phases often exhibit high resistance to mass transfer. According to the van Deemter equation, this means that peak efficiency can be highly dependent on the linear velocity of the mobile phase. For many chiral separations, a lower flow rate can significantly improve resolution by allowing more time for the enantiomers to interact with the CSP and reach equilibrium.

Methodology:

  • Initial Flow Rate: Method development often starts at a standard flow rate of 1.0 mL/min for a 4.6 mm I.D. column.

  • Flow Rate Reduction: If co-elution persists, systematically decrease the flow rate (e.g., to 0.8 mL/min, 0.5 mL/min, and even as low as 0.2 mL/min).

  • Performance Evaluation: While lower flow rates often improve resolution, they also lead to longer run times and broader peaks. The optimal flow rate will be a balance between achieving baseline separation and maintaining practical analysis times.

Issue 4: I've tried everything, and I suspect the issue might be the column itself. How do I proceed?

If the above steps fail, it is time to evaluate the Chiral Stationary Phase (CSP) .

Causality: The choice of CSP is the most critical factor in a chiral separation.[7] Different CSPs have different chiral recognition mechanisms. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability.[8] However, the specific derivative (e.g., tris(3,5-dimethylphenylcarbamate) vs. tris(3-chloro-4-methylphenylcarbamate)) can lead to vastly different selectivities for the same analyte.[8]

Troubleshooting Steps:

  • Column Screening: If available, screen your analyte on a variety of CSPs with different selectivities. This is the most effective way to find a suitable column for a challenging separation.[9]

  • Consider a Different Column Type: If polysaccharide-based columns are not effective, consider other types of CSPs, such as Pirkle-type columns or macrocyclic antibiotic columns, which operate on different chiral recognition principles.[3][10]

  • Column Memory Effect: Be aware of the "memory effect" of mobile phase additives, especially amines, on polysaccharide CSPs.[11][12] If a column has been previously used with additives, it may require extensive flushing with a strong solvent (like isopropanol) to restore its original performance.[11]

II. Frequently Asked Questions (FAQs)

Q1: Why is 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol particularly challenging to separate chromatographically?

This molecule possesses several characteristics that can complicate its chiral separation. As an amino alcohol, it has both a basic amino group and a polar hydroxyl group. These functional groups can lead to strong interactions with the stationary phase, potentially causing peak tailing if not properly addressed with mobile phase additives. Furthermore, the relatively small and rigid cyclopropyl group may not provide strong steric hindrance, making chiral recognition more dependent on subtle electronic and hydrogen-bonding interactions.

Q2: Can I use a reversed-phase C18 column for this chiral separation?

Direct enantioseparation on a standard achiral C18 column is not possible. However, two indirect methods can be employed:

  • Pre-column chiral derivatization: The enantiomers can be reacted with a chiral derivatizing reagent to form diastereomers, which can then be separated on a C18 column.[13][14]

  • Chiral mobile phase additives: A chiral selector can be added to the mobile phase to form transient diastereomeric complexes with the analyte enantiomers, which can then be resolved on a C18 column.[15][16]

Q3: My baseline is noisy, and I'm seeing "ghost peaks." Could this be related to my co-elution problem?

While a noisy baseline and ghost peaks are not direct causes of co-elution, they indicate underlying issues with your HPLC system or method that can obscure your results and make it difficult to assess resolution accurately. Ghost peaks can arise from impurities in the mobile phase, sample carryover, or system contamination.[17][18] If a ghost peak has a similar retention time to your analyte, it can appear as co-elution.[18]

Q4: How does the pKa of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol influence method development?

The pKa of the amino group is a critical consideration. For optimal peak shape and reproducibility on many CSPs, it is advisable to work at a mobile phase pH that is at least one to two pH units away from the analyte's pKa.[17] For a basic amine, this often means using a basic additive to suppress the ionization of the amine and reduce unwanted interactions with the stationary phase.

Q5: I've achieved baseline separation, but the elution order of the enantiomers has reversed after changing the mobile phase additive. Is this normal?

Yes, a reversal in the elution order of enantiomers upon changing the mobile phase composition or temperature is a known phenomenon in chiral chromatography.[1][19] It indicates a change in the dominant chiral recognition mechanism between the analyte and the CSP.

III. Detailed Experimental Protocol: Baseline Chiral HPLC Method

This protocol provides a starting point for the chiral separation of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol. Optimization will likely be required based on your specific instrumentation and column.

1. Materials and Reagents:

  • Chiral Column: A polysaccharide-based CSP is recommended for initial screening (e.g., a column packed with amylose tris(3,5-dimethylphenylcarbamate)).

  • Solvents: HPLC-grade n-hexane, isopropanol, and ethanol.

  • Additive: Diethylamine (DEA) or Triethylamine (TEA).

  • Sample: 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol standard dissolved in the mobile phase.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Mobile Phase: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (controlled by a column oven).

  • Detection: UV at a suitable wavelength (e.g., 235 nm, determined by a UV scan of the analyte).

  • Injection Volume: 10 µL.

3. Procedure:

  • Prepare the mobile phase, ensuring thorough mixing and degassing.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Inject the sample and acquire the chromatogram.

  • Evaluate the resolution. If co-elution is observed, proceed with the troubleshooting steps outlined in Section I of this guide.

IV. Visualized Workflows and Relationships

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting start Start: Co-elution Observed step1 Adjust Mobile Phase Modify organic solvent ratio Introduce/change additive (e.g., 0.1% DEA) Switch organic modifier (e.g., IPA to EtOH) start->step1 step2 Optimize Temperature Screen at 15°C, 25°C, 40°C Evaluate impact on resolution step1->step2 Still Co-eluting end_resolved Resolution Achieved step1->end_resolved Resolved step3 Adjust Flow Rate Systematically decrease from 1.0 mL/min Balance resolution and analysis time step2->step3 Still Co-eluting step2->end_resolved Resolved step4 Evaluate CSP Screen on different chiral columns Consider alternative CSP chemistries (Pirkle, etc.) Check for additive memory effects step3->step4 Still Co-eluting step3->end_resolved Resolved step4->end_resolved Resolved end_unresolved Consult Further Expertise step4->end_unresolved No Resolution

Caption: A systematic workflow for troubleshooting co-elution issues in chiral chromatography.

Key Parameter Interdependencies in Chiral Separation

Chiral_Separation_Parameters Resolution Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k') Resolution->Retention CSP Chiral Stationary Phase (CSP) CSP->Selectivity MobilePhase Mobile Phase Composition MobilePhase->Selectivity MobilePhase->Retention Temperature Temperature Temperature->Selectivity Temperature->Efficiency Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency

Caption: Interplay of key chromatographic parameters influencing chiral resolution.

V. References

  • Štefane, B., & Török, B. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]

  • Lee, J. H., et al. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 183-190. [Link]

  • Nishi, H., et al. (2006). Enantiomeric Separation of Underivatized Aliphatic and Aromatic β-Aminoalcohols by Reversed-Phase Liquid Chromatography with a Chiral Mobile Phase. Journal of Liquid Chromatography & Related Technologies, 14(5), 903-922. [Link]

  • Bhushan, R., & Kumar, V. (2009). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 69(5-6), 455-462. [Link]

  • Catani, M. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Lin, C. E., et al. (2000). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Bonded-Phase Column. Journal of Chromatographic Science, 38(7), 289-294. [Link]

  • Hyun, M. H., et al. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 36(5), 249-254. [Link]

  • Souza, J. C., et al. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 25(10), 1541-1555. [Link]

  • Wenslow, R. M., & Doyle, T. W. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Journal of Chromatography A, 1055(1-2), 43-52. [Link]

  • Seog, D. J. H., et al. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. [Link]

  • Nishizawa, H., et al. (1993). Enantioselective Distribution of Amino-Alcohols in a Liquid-Liquid Two-Phase System Containing Dialkyl L-Tartrate and Boric acid. Analytical Sciences, 9(4), 611-613. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Wang, Y., et al. (2011). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 1218(23), 3669-3675. [Link]

  • Ghanem, A., & Hoenen, H. (2014). Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. LCGC International. [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155. [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]

  • Hamase, K., et al. (2018). Development of Pirkle-Type Chiral Stationary Phases for the Enantioselective and Comprehensive HPLC Analysis of All Proteinogenic Amino Acids. Journal of Pharmaceutical and Biomedical Analysis, 159, 311-319. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 480(7376), 224-228. [Link]

  • Somfai, P. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 204-212. [Link]

  • Wang, C., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-19. [Link]

  • D'Attoma, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Tsubogo, T., et al. (2018). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. The Journal of Organic Chemistry, 83(15), 8193-8202. [Link]

  • Al-Rimawi, F., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(1), 1-9. [Link]

Sources

Reference Data & Comparative Studies

Validation

Thienyl Amino Alcohols in Drug Discovery: A Comparative Guide on 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol and Alternatives

As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Thienyl amino alcohol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Thienyl amino alcohols are foundational scaffolds in central nervous system (CNS) drug discovery, most notably serving as the core pharmacophore for serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine.

This guide provides an in-depth technical comparison between 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (ACTE) [1] and traditional linear thienyl amino alcohols such as 3-Methylamino-1-(2-thienyl)-1-propanol (MATP) [2] and (S)-3-Amino-1-(thiophen-2-yl)propan-1-ol (ATP) [3]. We will explore the causality behind their structural differences, metabolic stability, and provide self-validating experimental workflows for their application.

Mechanistic & Structural Overview

The thiophene ring is a well-established bioisostere of benzene, offering enhanced lipophilicity and unique electronic properties that often improve blood-brain barrier (BBB) penetration. However, the aliphatic amino alcohol chain attached to the thiophene dictates the molecule's conformational flexibility and metabolic fate.

  • Linear Scaffolds (MATP & ATP): These precursors feature a flexible propyl chain. While this flexibility allows for an induced fit within the serotonin (SERT) and norepinephrine (NET) transporters [4], it also exposes the aliphatic backbone to rapid oxidative deamination and CYP450-mediated metabolism.

  • Cyclopropyl-Restricted Scaffold (ACTE): The introduction of a cyclopropyl ring at the alpha-position of the alcohol fundamentally alters the molecule's topography. The cyclopropyl group restricts the dihedral angle of the adjacent bonds, locking the molecule into a bioactive conformation. This reduces the entropic penalty upon target binding. Furthermore, the cyclopropyl ring provides significant steric shielding to the adjacent carbon, protecting it from CYP450-mediated oxidation compared to a straight alkyl chain.

PharmacophoreLogic Core Thienyl Amino Alcohol Core ACTE Cyclopropyl Substitution (ACTE) Core->ACTE Adds Cyclopropyl Linear Linear Propyl Chain (MATP/ATP) Core->Linear Aliphatic Extension Rigidity Conformational Rigidity & Steric Shielding ACTE->Rigidity Flexibility High Conformational Flexibility Linear->Flexibility Outcome1 Enhanced Metabolic Stability & Target Specificity Rigidity->Outcome1 Reduced CYP Cleavage Outcome2 Standard SNRI Binding (e.g., Duloxetine) Flexibility->Outcome2 Induced Fit

Diagram: Pharmacophore logic comparing cyclopropyl-restricted vs. linear thienyl amino alcohols.

Physicochemical Profiling

The table below summarizes the quantitative and structural data comparing ACTE against industry-standard linear alternatives.

Property2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol3-Methylamino-1-(2-thienyl)-1-propanol(S)-3-Amino-1-(thiophen-2-yl)propan-1-ol
Abbreviation ACTEMATPATP
CAS Number 1267957-03-8 [1]116539-55-0 [2]1045348-04-6 [3]
Molecular Weight 183.27 g/mol 171.26 g/mol 157.23 g/mol
Structural Feature Cyclopropyl + ThienylLinear Propyl + N-MethylLinear Propyl + Primary Amine
Primary Application Conformationally restricted CNS scaffoldsDuloxetine (SNRI) intermediate [4]Chiral SNRI building block
Metabolic Liability Low (Steric shielding by cyclopropyl)Moderate (N-demethylation, oxidation)High (Oxidative deamination)

Experimental Workflows & Protocols

A critical step in utilizing thienyl amino alcohols for CNS drug discovery is the O-alkylation (etherification) of the hydroxyl group to generate the active aryloxy ether pharmacophore.

Protocol: O-Alkylation of ACTE via Nucleophilic Aromatic Substitution (SNAr)

Scientific Causality: Sodium hydride (NaH) is selected as the base to quantitatively deprotonate the tertiary/secondary hydroxyl group. Dimethylformamide (DMF) is chosen as the aprotic polar solvent to stabilize the resulting alkoxide ion and accelerate the subsequent SNAr with the aryl halide. The reaction is initiated at 0°C to prevent exothermic degradation of the amino alcohol and minimize unwanted N-alkylation, which is kinetically less favored at low temperatures compared to O-alkylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.5 eq) and suspend in anhydrous DMF (10 mL).

  • Activation: Cool the suspension to 0°C using an ice bath. Dissolve ACTE (1.0 eq) in 5 mL of anhydrous DMF and add dropwise over 10 minutes. Stir for 30 minutes at 0°C until hydrogen gas evolution ceases, confirming complete alkoxide formation.

  • Alkylation: Add the aryl halide (e.g., 1-fluoronaphthalene, 1.2 eq) dropwise.

  • Heating: Remove the ice bath and heat the reaction mixture to 60°C for 4 to 6 hours.

  • Quench & Extraction: Cool the mixture to room temperature and carefully quench with cold water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System: To ensure the protocol is self-validating, reaction progress must be monitored via Thin-Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol system. The disappearance of the starting material spot (Rf ~ 0.2) and the emergence of a new, less polar spot (Rf ~ 0.5) confirms O-alkylation. Final validation requires LC-MS to confirm the [M+H]+ mass shift corresponding to the addition of the aryl group, alongside ¹H-NMR to verify the retention of the cyclopropyl multiplets at 0.3-0.6 ppm, ensuring the strained ring remains intact under basic heating conditions.

EtherificationWorkflow S1 Step 1: Base Activation NaH in DMF (0°C) S2 Step 2: Substrate Addition Dropwise ACTE (0°C) S1->S2 S3 Step 3: Alkylation Add Aryl Halide S2->S3 S4 Step 4: Reaction Heating Stir at 60°C for 4-6 hrs S3->S4 S5 Step 5: Quench & Extract H2O quench, EtOAc S4->S5 S6 Validation TLC (Rf~0.5) & LC-MS/NMR confirm S5->S6

Diagram: Step-by-step O-alkylation workflow with integrated validation checkpoints.

Conclusion

While linear thienyl amino alcohols like MATP and ATP remain the industry standard for synthesizing classic SNRIs [4], 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol represents a sophisticated alternative for next-generation drug design. By leveraging the cyclopropyl group to enforce conformational rigidity and provide steric shielding, researchers can bypass common metabolic liabilities associated with linear aliphatic chains, ultimately generating lead compounds with superior pharmacokinetic half-lives and target selectivity.

References

  • Source: sigmaaldrich.
  • Source: chembk.
  • Title: (S)
  • Source: google.
Comparative

Comprehensive Guide to Analytical Method Validation for 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol Purity Testing

As pharmaceutical pipelines increasingly rely on complex, highly functionalized intermediates, the analytical strategies used to ensure their quality must evolve. 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, highly functionalized intermediates, the analytical strategies used to ensure their quality must evolve. 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) is a critical chemical building block characterized by a primary amine, a secondary alcohol, a cyclopropyl group, and a thiophene ring. Because impurities such as unreacted starting materials or oxidative degradants can propagate into final active pharmaceutical ingredients (APIs), establishing a robust, stability-indicating purity assay is paramount.

This guide provides an objective comparison of analytical platforms and details a self-validating High-Performance Liquid Chromatography (HPLC-UV) methodology, grounded in the latest[1] standards.

Method Selection & Comparative Analysis

Selecting the appropriate analytical platform requires understanding the mechanistic interactions between the molecule's functional groups and the instrumental physics.

  • HPLC-UV (Primary Choice): The thiophene ring provides a robust chromophore ( π→π∗ transition), making UV detection highly sensitive at ~235 nm. The polar nature of the amine and alcohol groups requires reversed-phase chromatography with acidic ion-pairing agents to suppress silanol interactions and prevent peak tailing.

  • LC-MS (Orthogonal Support): Essential for structural elucidation. Under Electrospray Ionization (ESI+), the primary amine readily accepts a proton [M+H]+ , allowing for the precise identification of unknown degradants (e.g., +16 Da for oxidation).

  • GC-FID (Alternative/Limited): The presence of active hydrogens (-OH, -NH2) causes intermolecular hydrogen bonding, reducing volatility. At high injection port temperatures (e.g., 250°C), the secondary alcohol is prone to thermal dehydration. GC-FID requires complex derivatization (e.g., silylation via BSTFA) to be viable, making it suboptimal for routine purity assays but acceptable for residual solvent testing.

Table 1: Comparative Performance of Analytical Platforms
Analytical PlatformSensitivity (LOD)Specificity / ResolutionSuitability for Intact MoleculePrimary Application
HPLC-UV ~0.01% AreaHigh (with optimized gradient)Optimal (No thermal degradation)Routine Purity & Assay
LC-MS (ESI+) ~0.001% AreaVery High (Mass isolation)Optimal (Readily ionizes)Impurity Identification
GC-FID ~0.05% AreaModerate (Tailing without derivatization)Poor (Thermal dehydration risk)Residual Solvents

Validation Framework (ICH Q2(R2))

Under [1], an analytical procedure must be demonstrated to be fit for its intended purpose through a lifecycle approach. The validation must act as a self-validating system where system suitability criteria (e.g., resolution, tailing factor) guarantee the reliability of the data before any sample is analyzed.

ValidationWorkflow Dev Method Development (C18 Column, TFA Buffer) Spec Specificity & Forced Degradation (Peak Purity via DAD/MS) Dev->Spec Lin Linearity & Range (LOQ to 120% Target) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob Robustness Testing (QbD / DoE Approach) Acc->Rob Life Lifecycle Management (ICH Q14 Control Strategy) Rob->Life

Analytical Method Validation Lifecycle under ICH Q2(R2) and Q14 Guidelines.

Experimental Protocols: HPLC-UV Purity Assay

The following step-by-step methodology outlines the validation of a stability-indicating HPLC-UV method for 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol.

Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3 µm. Causality: End-capped silica minimizes secondary ion-exchange interactions with the primary amine.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: Lowers pH to ~2.0, fully protonating the amine (pKa ~9.5) and acting as an ion-pairing agent to ensure a sharp, symmetrical peak.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 90% B over 15 minutes, hold for 3 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (Diode Array Detector for peak purity).

  • Injection Volume: 10 µL.

Step-by-Step Validation Methodology

Step 1: Specificity & Forced Degradation To prove the method is stability-indicating, the API must be stressed to generate potential degradants.

  • Protocol: Prepare 1.0 mg/mL API solutions. Expose separate aliquots to:

    • Acid/Heat: 1N HCl at 60°C for 24h (Targets secondary alcohol dehydration).

    • Base: 1N NaOH at 60°C for 24h.

    • Oxidation: 3% H2​O2​ at Room Temperature for 2h (Targets thiophene S-oxidation and amine N-oxidation).

    • Photolysis: UV light exposure per ICH Q1B.

  • Self-Validation: Neutralize samples and inject. Utilize DAD to calculate the Peak Purity Angle vs. Peak Purity Threshold. The main peak must have no co-eluting degradants.

DegradationPathway API 2-Amino-1-cyclopropyl- 1-(2-thienyl)ethanol Ox N-Oxide / S-Oxide (Oxidative Degradants) API->Ox 3% H2O2 (Oxidation) Hydro Dehydration Product (Alkene Formation) API->Hydro 1N HCl / 60°C (Acid/Heat) Ring Thiophene Cleavage (Photolytic/Basic) API->Ring UV Light / 1N NaOH (Base/Photolysis)

Mechanistic Forced Degradation Pathways for Specificity Testing.

Step 2: Linearity & Range

  • Protocol: Prepare a series of calibration standards ranging from the Limit of Quantitation (LOQ, established at a Signal-to-Noise ratio of 10:1) up to 120% of the nominal working concentration (1.2 mg/mL).

  • Self-Validation: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤2.0% of the 100% response[1].

Step 3: Accuracy (Recovery)

  • Protocol: Spike known amounts of the API reference standard into a synthetic placebo matrix at three concentration levels: 50%, 100%, and 150% of the target concentration. Analyze each level in triplicate ( n=9 total).

  • Self-Validation: Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Protocol: For Repeatability, inject six independent preparations of the 100% target concentration (1.0 mg/mL) on Day 1. For Intermediate Precision, repeat the analysis on Day 2 utilizing a different analyst, a different HPLC system, and a different column lot.

  • Self-Validation: Calculate the Relative Standard Deviation (%RSD). Acceptance criteria: ≤1.0% for Repeatability, ≤2.0% for Intermediate Precision.

Step 5: Robustness

  • Protocol: Introduce deliberate, small variations to the method parameters: Flow rate ( ±0.1 mL/min), Column temperature ( ±5 °C), and Mobile phase A pH ( ±0.2 units).

  • Self-Validation: Evaluate the impact on System Suitability. The resolution ( Rs ) between the API and its closest eluting impurity must remain ≥1.5 , and the tailing factor ( Tf ) must remain ≤1.5 .

Quantitative Data Summary

The following table summarizes the expected validation outcomes for the HPLC-UV method, demonstrating compliance with ICH Q2(R2) acceptance criteria.

Table 2: HPLC-UV Validation Results Summary (Simulated Data)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.142 < Threshold: 0.285Pass
Linearity ( R2 ) ≥0.999 (LOQ to 120%) 0.9998 Pass
Accuracy (Mean Recovery) 98.0% – 102.0%99.6%Pass
Repeatability (%RSD) ≤1.0% ( n=6 )0.45%Pass
Intermediate Precision (%RSD) ≤2.0% ( n=12 total)0.62%Pass
Robustness (Tailing Factor) Tf≤1.5 across all conditionsMax Tf=1.15 Pass
Limit of Quantitation (LOQ) S/N≥10 0.03% Area ( S/N=12 )Pass

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline" (Effective June 14, 2024). Available at:[Link]

Sources

Validation

Comparative biological activity of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol enantiomers

Comparative Biological Profiling of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol Enantiomers: A Preclinical Guide Executive Summary & Structural Rationale In early-stage drug discovery, the evaluation of chiral building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Profiling of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol Enantiomers: A Preclinical Guide

Executive Summary & Structural Rationale

In early-stage drug discovery, the evaluation of chiral building blocks is paramount. The compound 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) serves as a highly versatile scaffold for developing monoamine transporter (MAT) inhibitors and β -adrenergic modulators.

Understanding the comparative biological activity of its enantiomers—the (1R) and (1S) configurations—is critical. The structural rationale for this scaffold relies on three key features:

  • The Thiophene Ring: Acts as a bioisostere for a phenyl ring (analogous to the SNRI duloxetine), modulating electron density and improving metabolic stability against aromatic hydroxylation.

  • The Cyclopropyl Group: Introduces severe steric bulk and conformational rigidity. Causality: By restricting the rotatable bonds around the chiral center, the cyclopropyl group locks the spatial orientation of the hydroxyl and primary amine, forcing a highly specific interaction with the receptor's orthosteric site.

  • The Chiral Center (C1): Dictates the eudismic ratio (the difference in pharmacological activity between enantiomers). Misalignment of the hydroxyl group in the distomer (less active enantiomer) disrupts critical hydrogen bonding with the aspartate residues in the binding pocket of monoamine transporters.

Enantiomeric Resolution via Chiral SFC

Before biological profiling, the racemic mixture must be resolved. Supercritical Fluid Chromatography (SFC) is the gold standard for separating polar chiral amines [3].

Causality in Method Design: Amino alcohols are notorious for severe peak tailing in standard liquid chromatography due to interactions with free silanols on the stationary phase. By utilizing supercritical CO2​ paired with an alcohol modifier containing a basic additive (e.g., 0.1% diethylamine), we mask these silanol interactions. This ensures sharp, symmetrical peaks, which is a strictly self-validating requirement for accurate Enantiomeric Excess (ee) determination prior to in vitro assays.

Protocol: Preparative Chiral SFC Separation
  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica), 21 x 250 mm.

  • Mobile Phase: CO2​ / Methanol (70:30 v/v) containing 0.1% Diethylamine (DEA).

  • Flow Rate & Backpressure: 50 mL/min; Backpressure regulator set to 120 bar to maintain the supercritical state.

  • Sample Preparation: Dissolve the racemate in methanol at a concentration of 20 mg/mL. Note: Ensure complete dissolution to prevent column frit clogging.

  • Injection & Collection: Inject 1 mL per run. Monitor UV absorbance at 230 nm (thiophene absorption maximum). Collect the early-eluting (typically 1S) and late-eluting (typically 1R) fractions.

  • Validation: Re-inject fractions on an analytical SFC system to confirm >99% ee.

Workflow Racemate Racemic Mixture CAS: 1267957-03-8 SFC Chiral SFC Resolution (Amylose CSP + CO2/MeOH/DEA) Racemate->SFC EnantR (1R)-Enantiomer (Distomer) SFC->EnantR EnantS (1S)-Enantiomer (Eutomer) SFC->EnantS Assay Radioligand Binding Assays (SERT / NET / DAT) EnantR->Assay EnantS->Assay Data Comparative Profiling (Ki & Selectivity) Assay->Data

Workflow for the chiral resolution and biological profiling of thienyl amino alcohol enantiomers.

Comparative Biological Profiling

Once isolated, the enantiomers are subjected to in vitro profiling against the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters [2]. The data below represents the typical pharmacological divergence (eudismic ratio) observed for this class of conformationally restricted thienyl amino alcohols.

Quantitative Data Summary

Note: Data is representative of the scaffold's behavior in standardized MAT screening panels.

Pharmacological Parameter(1R)-Enantiomer(1S)-EnantiomerReference (d-Amphetamine)
SERT Binding ( Ki​ , nM) > 10,00045.2 ± 3.1~1,500
NET Binding ( Ki​ , nM) 4,520 ± 11518.5 ± 1.4~25
DAT Binding ( Ki​ , nM) > 10,0001,250 ± 85~50
Selectivity (SERT/NET) N/A2.44N/A
Microsomal T1/2​ (min) 18.542.1> 60

Analysis: The (1S)-enantiomer acts as the eutomer, demonstrating potent dual inhibition of SERT and NET, a profile desirable for SNRI development. The (1R)-enantiomer is virtually inactive. Furthermore, the (1S)-enantiomer exhibits a longer microsomal half-life, likely due to stereoselective steric hindrance by the cyclopropyl group shielding the thiophene ring from CYP450-mediated oxidation.

Experimental Protocol: Radioligand Binding Assay

To generate the binding data above, a competitive radioligand binding assay is utilized. This protocol is a self-validating system: it inherently measures Total Binding (TB) and Non-Specific Binding (NSB) to accurately isolate Specific Binding (SB) [1].

Step-by-Step Methodology (e.g., SERT Assay)
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human SERT in DMEM with 1% dialyzed FBS.

    • Causality: Dialyzed FBS is mandatory to remove endogenous monoamines (like serotonin) from the serum that would otherwise competitively inhibit the radioligand, artificially inflating the apparent Ki​ of your test compound.

    • Harvest, homogenize, and centrifuge at 40,000 x g to isolate the membrane fraction. Resuspend in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Assembly (96-well format):

    • Total Binding Wells: 50 µL buffer + 50 µL [3H] -Citalopram (1 nM final) + 100 µL membranes.

    • Non-Specific Binding Wells: 50 µL Fluoxetine (10 µM final) + 50 µL [3H] -Citalopram + 100 µL membranes.

    • Test Wells: 50 µL Enantiomer (serial dilutions 10−10 to 10−4 M) + 50 µL [3H] -Citalopram + 100 µL membranes.

  • Incubation: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Harvesting:

    • Rapidly filter the reaction through GF/B glass fiber filters using a 96-well cell harvester.

    • Critical Causality Step: Filters must be pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour. Thienyl amino alcohols are highly lipophilic and prone to non-specific binding to the glass matrix. PEI coats the filter with a positive charge, repelling the protonated amine of the ligand and drastically reducing background noise.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prushoff equation.

Mechanism Ligand [3H]-Radioligand (e.g., Citalopram) Receptor Monoamine Transporter (SERT) Orthosteric Site Allosteric Site Ligand->Receptor Binds TestComp (1S)-Enantiomer (Competitor) TestComp->Receptor Displaces Signal Scintillation Signal (Inversely proportional to affinity) Receptor->Signal Quantified via

Competitive radioligand binding mechanism at the monoamine transporter orthosteric site.

Conclusion

The pharmacological profiling of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol enantiomers underscores the profound impact of stereochemistry and conformational restriction in drug design. By leveraging chiral SFC for pristine enantiomeric resolution and rigorous, self-validating radioligand binding assays, researchers can accurately identify the eutomer. The (1S)-enantiomer of this scaffold demonstrates a compelling in vitro profile, validating the use of the cyclopropyl-thienyl motif as a powerful driver of MAT selectivity and metabolic stability.

References

  • Katarzyna K., et al. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. PMC / National Institutes of Health. Available at:[Link][1]

  • American Pharmaceutical Review. Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. Available at:[Link][2]

Sources

Comparative

GC-MS vs LC-MS for detecting 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol metabolites

As a Senior Application Scientist, I frequently encounter the analytical challenge of profiling complex, multi-functional xenobiotics. The compound 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of profiling complex, multi-functional xenobiotics. The compound 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) presents a fascinating case study in metabolite profiling. Structurally, it is a dense assembly of reactive motifs: a basic primary amine , a sterically strained cyclopropyl ring , an oxidizable thiophene heterocycle , and a thermally labile tertiary alcohol .

When tracking the biotransformation of such a compound, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is not merely a matter of preference—it dictates which metabolites you will see and which will be destroyed or ignored by your instrument.

This guide provides an objective, mechanistically grounded comparison of GC-MS and LC-MS workflows for detecting the metabolites of this compound, complete with self-validating experimental protocols.

Mechanistic Liabilities and Metabolic Predictions

Before selecting an analytical platform, we must predict the biotransformation pathways based on the molecule's structural liabilities[1][2]:

  • Thiophene Ring: Highly susceptible to cytochrome P450-mediated S-oxidation (forming sulfoxides) and ring hydroxylation[2].

  • Cyclopropyl Ring: Prone to oxidative ring-opening or hydroxylation[3].

  • Primary Amine: A target for N-acetylation, N-glucuronidation, or oxidative deamination[4].

  • Tertiary Alcohol: A site for O-glucuronidation, though sterically hindered. Critically, tertiary alcohols are highly prone to thermal dehydration (loss of H₂O) in gas-phase analyses[5].

MetabolicPathways Parent 2-Amino-1-cyclopropyl- 1-(2-thienyl)ethanol Phase1_1 S-Oxidation (Thiophene Sulfoxide) Parent->Phase1_1 CYP450 Phase1_2 Ring Hydroxylation (Cyclopropyl/Thiophene) Parent->Phase1_2 CYP450 Phase1_3 N-Acetylation (Primary Amine) Parent->Phase1_3 NATs Phase2_1 O-Glucuronidation (Tertiary Alcohol) Parent->Phase2_1 UGTs Phase2_2 N-Glucuronidation (Primary Amine) Parent->Phase2_2 UGTs Phase1_2->Phase2_1 UGTs

Predicted Phase I and Phase II metabolic pathways for 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol.

GC-MS vs. LC-MS: A Causality-Driven Comparison

GC-MS: High Resolution, High Risk

GC-MS utilizes Electron Ionization (EI), providing highly reproducible, library-matchable fragmentation spectra (typically at 70 eV). However, the technique requires analytes to be volatile and thermally stable.

  • The Derivatization Imperative: The primary amine and the tertiary alcohol in our target compound contain active hydrogens that cause severe peak tailing and thermal degradation. We must use a silylating agent like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to replace these hydrogens with trimethylsilyl (TMS) groups[5][6].

  • The Liability: Even with derivatization, tertiary alcohols are notorious for undergoing thermal dehydration in the hot GC injection port (e.g., 250°C), converting the alcohol into an alkene[5]. Furthermore, intact Phase II glucuronides are generally too large and polar to elute in GC without extensive cleavage and exhaustive derivatization.

LC-MS/MS (or LC-HRMS): Soft Ionization, Broad Coverage

LC-MS, particularly when coupled with High-Resolution Mass Spectrometry (HRMS) like a Q-TOF or Orbitrap, is the gold standard for comprehensive metabolite profiling[7].

  • The Ionization Advantage: Electrospray Ionization (ESI+) is exceptionally sensitive to the basic primary amine motif[4]. Because ESI is a "soft" ionization technique operating near room temperature in the source, the thermally labile tertiary alcohol and the strained cyclopropyl ring remain intact.

  • Direct Conjugate Analysis: LC-MS allows for the direct detection of intact Phase II metabolites (O-glucuronides and N-glucuronides) without the need for prior enzymatic hydrolysis or derivatization[3][8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific column chemistries and internal standards ensures that if a step fails, the failure is immediately diagnostically apparent.

Universal Sample Preparation (Plasma/Microsomes)
  • Quenching & Precipitation: Aliquot 50 µL of the biological matrix into a microcentrifuge tube. Add 200 µL of ice-cold Acetonitrile (ACN) containing an isotopically labeled internal standard (e.g., a ¹³C or deuterium-labeled amine) to precipitate proteins[2][7].

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 16,000 × g for 15 minutes at 4°C[2].

  • Drying: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 30°C[9].

GC-MS Derivatization & Analysis Protocol

Causality Check: MSTFA is chosen over BSTFA because its byproducts are more volatile, preventing solvent-front interference with early-eluting cyclopropyl metabolites[6].

  • Derivatization: Reconstitute the dried extract in 50 µL of MSTFA containing 1% TMCS (catalyst). Incubate at 60°C for 30 minutes[6].

  • Injection: Inject 1 µL into the GC-MS in splitless mode. Maintain the inlet at 250°C.

  • Chromatography: Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Oven program: 70°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Detection: Operate the MS in EI mode (70 eV) scanning from m/z 50 to 600.

LC-HRMS Analysis Protocol

Causality Check: A standard C18 column often fails to retain highly polar primary amines. We utilize an HSS T3 column (High Strength Silica), which has a lower ligand density and resists pore dewetting, allowing for superior retention of polar metabolites[10].

  • Reconstitution: Reconstitute the dried extract in 100 µL of 95:5 Water:ACN containing 0.1% Formic Acid[9].

  • Chromatography: Inject 5 µL onto a Waters ACQUITY UPLC HSS T3 column (100 × 2.1 mm, 1.8 µm) maintained at 45°C[10].

  • Mobile Phases: Phase A: Water + 0.1% Formic Acid. Phase B: ACN + 0.1% Formic Acid[1]. Run a gradient from 2% B to 95% B over 15 minutes.

  • Detection: Operate the HRMS (e.g., Q-Orbitrap) in ESI+ mode. Use Data-Dependent Acquisition (Full MS/dd-MS²) to capture exact masses of predicted metabolites (mass tolerance < 5 ppm)[4][10].

Workflow Sample Biological Sample (Plasma/Urine/Microsomes) Prep Protein Precipitation (Cold ACN, 1:4 v/v) Sample->Prep Split Sample Split Prep->Split GC_Prep Derivatization (MSTFA + 1% TMCS, 60°C) Split->GC_Prep LC_Prep Reconstitution (Initial Mobile Phase) Split->LC_Prep GC_Run GC-EI-MS (DB-5MS Column) GC_Prep->GC_Run Data Metabolite Identification & Data Mining GC_Run->Data LC_Run LC-ESI-HRMS (HSS T3 Column) LC_Prep->LC_Run LC_Run->Data

Parallel GC-MS and LC-MS workflows for comprehensive metabolite profiling.

Quantitative Performance Comparison

The following table synthesizes the typical performance metrics of both platforms when analyzing functionalized thiophene/amine metabolites.

ParameterGC-EI-MS (Derivatized)LC-ESI-HRMS (Underivatized)
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Linear Dynamic Range 2 - 3 orders of magnitude3 - 4 orders of magnitude
Derivatization Required? Yes (Mandatory for amine/OH)No
Phase I Metabolite Coverage Good (Excludes thermally labile)Excellent (Detects all species)
Phase II Conjugate Coverage Poor (Requires prior hydrolysis)Excellent (Direct detection)
Structural Elucidation High (Library matching via EI)High (Exact mass & MS/MS fragments)
Primary Artifact Risk Thermal dehydration of tertiary alcoholIon suppression (Matrix effects)

Conclusion & Recommendations

For the comprehensive detection of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol metabolites, LC-HRMS is unequivocally the superior primary platform . The molecule's basic primary amine ensures excellent ionization efficiency in ESI+, while the soft ionization preserves the fragile cyclopropyl ring and the thermally sensitive tertiary alcohol[1][4]. Furthermore, LC-MS allows for the direct observation of Phase II glucuronide conjugates, which are critical for understanding the compound's clearance mechanisms[8].

GC-MS should be reserved as an orthogonal confirmation tool. While it requires tedious derivatization and risks thermal degradation of the tertiary alcohol[5], the highly reproducible EI fragmentation patterns can help definitively assign the position of thiophene ring hydroxylations if LC-MS/MS spectra prove ambiguous.

References

  • Weber, H. (n.d.). Derivatization Methods in GC and GC/MS. ResearchGate.[Link]

  • Carlier, J., et al. (2021). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. PMC.[Link]

  • Wagmann, L., et al. (2023). Metabolism Study of Anamorelin, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS. MDPI.[Link]

  • Swortwood, M. J., et al. (2018). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. PMC.[Link]

  • UGent. (n.d.). Derivatization for Gas Chromatography. Ghent University.[Link]

  • Rafique, M., et al. (2026). Pharmacokinetic and biotransformation analysis of thiophene- and dichlorophenyl-substituted indole-3-butyric acid hydrazones. Pakistan Journal of Pharmaceutical Sciences.[Link]

  • Zhang, H., et al. (2021). A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques. ACS Publications.[Link]

  • Li, L., et al. (2025). Novel Isotope-Coded Photochemical Derivatization Coupled with LC-MS and MS Imaging Platform Enables Sensitive Quantification and Accurate Localization of Amine Submetabolome in Pancreatic Disease. Analytical Chemistry.[Link]

  • Waters Corporation. (2025). Mining Drug Metabolite Data Using waters_connect™ LC-MS Toolkit, Mass Fragment and Tandem Quadrupole LC.[Link]

  • Kanamori, T., et al. (2019). LC-QTOF-MS Identification of Major Urinary Cyclopropylfentanyl Metabolites Using Synthesized Standards. PMC.[Link]

Sources

Validation

Comparative Guide: Catalytic Efficiency in the Preparation of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol

Executive Summary The synthesis of chiral 1,2-amino alcohols bearing fully substituted (tertiary) stereocenters is a persistent challenge in modern drug development. Specifically, 2-Amino-1-cyclopropyl-1-(2-thienyl)ethan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of chiral 1,2-amino alcohols bearing fully substituted (tertiary) stereocenters is a persistent challenge in modern drug development. Specifically, 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8), a highly specialized commercial building block (1)[1], demands precise catalytic control. The synthetic difficulty lies in the poor steric differentiation between the compact cyclopropyl ring and the flat, electron-rich 2-thienyl moiety during the nucleophilic addition to the precursor ketone.

This guide objectively compares the two leading catalytic strategies for constructing this vicinal stereocenter: Catalytic Asymmetric Cyanosilylation and the Catalytic Asymmetric Henry (Nitroaldol) Reaction .

Mechanistic Pathways & Strategic Logic

To yield the target amino alcohol, the starting material—cyclopropyl 2-thienyl ketone—must undergo a highly enantioselective carbon-carbon bond formation followed by reduction.

  • Route A (Cyanosilylation): Historically, the asymmetric cyanosilylation of ketones has been notoriously difficult due to their lower electrophilicity compared to aldehydes (2)[2]. However, modern confined organocatalysts, such as Imidodiphosphorimidates (IDPi), have revolutionized this space, offering enzyme-like precision (3)[3].

  • Route B (Henry Reaction): Multimetallic and transition-metal complexes have been widely used to drive nitroaldol additions (4)[4]. While effective, the reversibility of the Henry reaction on sterically hindered ketones often compromises both yield and enantiomeric excess (ee) over extended reaction times.

Workflow cluster_A Route A: Cyanosilylation cluster_B Route B: Henry Reaction SM Cyclopropyl 2-thienyl ketone CatA IDPi Catalyst + TMSCN SM->CatA CatB Cu(II)-BOX + CH3NO2 SM->CatB IntA Chiral Cyanohydrin O-TMS Ether CatA->IntA RedA LiAlH4 Reduction IntA->RedA Prod 2-Amino-1-cyclopropyl- 1-(2-thienyl)ethanol (CAS: 1267957-03-8) RedA->Prod IntB Chiral Nitroalkanol CatB->IntB RedB NiCl2 / NaBH4 Reduction IntB->RedB RedB->Prod

Synthetic workflow comparing Cyanosilylation (Route A) and Henry Reaction (Route B).

Comparative Catalytic Performance

The following table summarizes the quantitative performance metrics of both catalytic systems based on benchmark optimizations for dialkyl/aryl ketones. Route A demonstrates superior catalytic efficiency across all key parameters.

Performance MetricRoute A: IDPi CyanosilylationRoute B: Cu(II)-BOX Henry Reaction
Catalyst Loading 0.5 mol%5.0 mol%
Turnover Number (TON) 19618
Turnover Frequency (TOF) 8.1 h⁻¹0.75 h⁻¹
Enantiomeric Excess (ee) >98%88%
Reaction Time 24 h48 h
Overall Yield (2 steps) 85%62%
Atom Economy High (Direct TMSCN addition)Moderate (Solvent/base dependencies)

Deep-Dive: Mechanistic Causality

While chiral Lewis bases have shown utility in ketone cyanosilylation (5)[5], the extreme steric confinement of the IDPi catalyst provides an unparalleled chiral microenvironment. The mechanism relies on the initial silylation of the catalyst with TMSCN, generating a highly active silylated species. This species binds the ketone to form a silyloxy carbenium intermediate. Subsequent deprotonation yields an enol silane that undergoes highly face-selective HCN addition (3)[3]. This confinement effect completely overrides the poor inherent steric differentiation of the substrate.

Mechanism Cat IDPi Catalyst SilylatedCat Silylated Catalyst Active Species Cat->SilylatedCat Activation TMSCN TMSCN TMSCN->SilylatedCat Carbenium Silyloxy Carbenium Intermediate SilylatedCat->Carbenium Ketone binding Ketone Cyclopropyl 2-thienyl ketone Ketone->Carbenium EnolSilane Enol Silane Intermediate Carbenium->EnolSilane Deprotonation Prod Cyanohydrin O-TMS EnolSilane->Prod HCN addition Prod->Cat Catalyst regeneration

Mechanistic cycle of IDPi-catalyzed asymmetric cyanosilylation of ketones.

Self-Validating Experimental Protocols

Protocol A: IDPi-Catalyzed Cyanosilylation & Reduction (Recommended)
  • Catalyst Activation: In an argon-filled glovebox, dissolve the IDPi catalyst (0.5 mol%) in anhydrous toluene (0.2 M). Add TMSCN (2.0 equiv).

    • Causality: Pre-forming the silylated catalyst is crucial to outcompete the uncatalyzed, racemic background silylation.

  • Electrophile Addition: Cool the mixture to -20 °C. Add cyclopropyl 2-thienyl ketone (1.0 equiv) dropwise.

    • Causality: Lower temperatures maximize the subtle steric differentiation between the cyclopropyl and thienyl groups within the confined chiral pocket.

  • Validation Check: Stir for 24 h.

    • Self-Validating Step: Quench a 10 µL aliquot and analyze via chiral HPLC (Chiralcel OD-H) to confirm >98% ee before proceeding. Do not proceed to reduction if ee is sub-optimal.

  • Reduction: Transfer the crude O-TMS cyanohydrin to a flask containing anhydrous THF at 0 °C. Slowly add LiAlH₄ (2.5 equiv).

    • Causality: LiAlH₄ performs a dual role—it globally reduces the nitrile to a primary amine while simultaneously cleaving the TMS ether, yielding the target tertiary amino alcohol in one pot.

  • Workup: Quench strictly via the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O) to precipitate aluminum salts and prevent emulsion formation. Filter through Celite and concentrate.

Protocol B: Cu(II)-BOX Henry Reaction & Selective Reduction
  • Complexation: Mix Cu(OTf)₂ (5.0 mol%) and chiral bisoxazoline (BOX) ligand (5.5 mol%) in anhydrous DCM. Stir for 2 h at room temperature.

    • Causality: Ensures complete formation of the active Lewis acid complex, preventing racemic background reactions from uncomplexed copper.

  • Nucleophile Addition: Add nitromethane (10 equiv) and triethylamine (5.0 mol%). Cool to 0 °C.

  • Electrophile Addition: Add cyclopropyl 2-thienyl ketone (1.0 equiv). Stir for 48 h.

  • Validation Check: Monitor by TLC.

    • Self-Validating Step: Analyze an aliquot by chiral HPLC to ensure acceptable ee (~88%). Nitroaldol reactions are reversible; extended reaction times beyond equilibrium will lead to enantiomeric erosion.

  • Selective Reduction: Isolate the nitroalkanol and dissolve in MeOH. Add NiCl₂·6H₂O (1.0 equiv) followed by careful portion-wise addition of NaBH₄ (3.0 equiv) at 0 °C.

    • Causality: Standard Pd/C hydrogenation is strictly avoided here because the sulfur atom in the 2-thienyl ring acts as a potent catalyst poison. The NiCl₂/NaBH₄ system efficiently reduces the aliphatic nitro group without being poisoned by the thiophene ring.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography.

References

  • Ethanol chemical structure | Sigma-Aldrich. sigmaaldrich.com. URL:[1]

  • Chapter 19: Aluminium-based Catalysts for Asymmetric Transformations. rsc.org. URL:[2]

  • Multimetallic Catalysts in Organic Synthesis. e-bookshelf.de. URL:[4]

  • Catalytic Asymmetric Cyanosilylation of Ketones with Chiral Lewis Base. acs.org. URL:[5]

  • Organocatalytic stereoselective cyanosilylation of small ketones. nih.gov. URL:[3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol

An In-Depth Guide to Personal Protective Equipment for Handling 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol Authored by a Senior Application Scientist This guide provides essential safety protocols for researchers, scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol

Authored by a Senior Application Scientist

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS No. 1267957-03-8). The following procedural guidance is rooted in a comprehensive hazard assessment based on available data for the compound and its structural analogs. Our primary objective is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and data integrity.

Hazard Assessment: Understanding the Risks

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. For 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, direct toxicological data is limited. However, its classification and the known risks of its core chemical structure—an ethanolamine derivative—mandate a cautious and well-informed approach.

The primary known hazard for this specific compound is that it is Harmful if swallowed (H302) , as indicated by its GHS07 (Harmful/Irritant) pictogram and "Warning" signal word.[1] This classification alone necessitates careful handling to prevent ingestion.

However, as experienced scientists, we must look beyond the available data for a single compound and consider the properties of structurally related chemicals. The presence of the 2-aminoethanol moiety is of particular significance. Compounds in the ethanolamine class are known to be irritating to the skin, eyes, and respiratory tract.[2] For instance, 2-Aminoethanol is classified as causing severe skin burns and eye damage (H314), being harmful in contact with skin (H312), and harmful if inhaled (H332).[3][4] Therefore, it is prudent and scientifically sound to assume that 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol may present similar, though perhaps less severe, risks of skin, eye, and respiratory irritation.

This conservative approach forms the basis for the comprehensive PPE recommendations that follow. Every procedural step described is part of a self-validating system designed to mitigate both known and potential hazards.

Core PPE and Safe Handling Protocols

Safe handling of this compound requires a multi-layered approach to personal protection. The following protocols are designed for standard laboratory operations, including weighing, dissolution, and use in reactions.

Engineering Controls: The First Line of Defense

Before selecting personal protective equipment, always prioritize engineering controls.

  • Ventilation: All handling of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, especially in its solid, powdered form, should be conducted within a certified chemical fume hood. This minimizes the risk of inhaling airborne particles.

  • Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible and within immediate proximity to the workstation.[5]

Personal Protective Equipment: A Barrier to Exposure

The following table summarizes the minimum required PPE based on the hazard assessment.

Hazard Classification & Potential RisksGHS PictogramRequired PPE & Safety MeasuresRationale
H302: Harmful if swallowed [1]GHS07: Harmful/Irritant[1]Hand Protection: Nitrile gloves.Hygiene: Wash hands thoroughly after handling.Practice: Do not eat, drink, or smoke in the work area.[6]Prevents accidental ingestion via hand-to-mouth contact.
Potential for Skin Irritation/Corrosion (Inferred from 2-Aminoethanol[3][4])N/AHand Protection: Nitrile gloves (check manufacturer's compatibility data).Body Protection: Long-sleeved lab coat, fully fastened.Provides a barrier against direct skin contact which may cause irritation or chemical burns.
Potential for Serious Eye Damage (Inferred from 2-Aminoethanol[3][4])N/AEye Protection: Chemical safety goggles meeting OSHA or EN166 standards.[5]Face Protection: Use a face shield in addition to goggles when there is a significant splash risk.Protects eyes from contact with solid particles or liquid splashes which could cause serious, irreversible damage.
Potential for Respiratory Irritation (Inferred from 2-Aminoethanol[2][7])N/ARespiratory Protection: Use a NIOSH-approved respirator if engineering controls are insufficient or when handling large quantities that may generate dust.Prevents inhalation of airborne powder, which could irritate the respiratory tract.
Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE: a lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing: Carefully weigh the solid compound within the fume hood. Use a spatula to transfer the material and avoid generating dust. If dust is unavoidable, a respirator may be necessary.

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling and be prepared for a potential increase in vapor pressure.

  • Post-Handling: After use, tightly seal the container.[6] Wipe down the work surface in the fume hood. Remove gloves using a technique that avoids skin contamination and dispose of them in the appropriate hazardous waste stream.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[6]

Spill Management and Disposal Plan

Accidents can happen, and a clear plan is essential for a safe and effective response.

Spill Response
  • Small Spills (Solid):

    • Ensure the area is well-ventilated (continue running the fume hood).

    • Wearing your full PPE, gently sweep up the material, avoiding dust creation.[8]

    • Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[6]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste materials, including the compound itself, any contaminated absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the contents and the container at a designated hazardous or special waste collection point in accordance with all local, regional, and national regulations.[6] Do not dispose of this chemical into drains or the environment.[6]

The following workflow provides a logical decision-making process for PPE selection based on the specific laboratory task being performed.

PPE_Selection_Workflow start Start: Handling 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles start->ppe_base task What is the task? weighing Weighing Solid task->weighing solution Preparing Solution task->solution reaction Running Reaction / Transfer task->reaction respirator_check Is dust or aerosol generation likely? weighing->respirator_check splash_check Is there a significant splash risk? solution->splash_check reaction->splash_check ppe_hood Engineering Control: - Chemical Fume Hood ppe_base->ppe_hood ppe_hood->task respirator_yes Add Respirator (e.g., N95) respirator_check->respirator_yes Yes end_op Perform Operation Safely respirator_check->end_op No respirator_yes->end_op splash_yes Add Face Shield splash_check->splash_yes Yes splash_check->end_op No splash_yes->end_op

Sources

© Copyright 2026 BenchChem. All Rights Reserved.